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  • Product: 1-(2-Methyl-1H-imidazol-1-YL)acetone
  • CAS: 31964-03-1

Core Science & Biosynthesis

Foundational

1-(2-Methyl-1H-imidazol-1-YL)acetone chemical properties

An In-depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone Foreword In the landscape of modern medicinal chemistry and materials science, N-substituted imidazoles represent a cornerstone of molecular design.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone

Foreword

In the landscape of modern medicinal chemistry and materials science, N-substituted imidazoles represent a cornerstone of molecular design.[1] Their versatile chemical nature and significant biological activities make them privileged scaffolds in drug discovery.[2][3] This guide provides a comprehensive technical overview of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a derivative that combines the functionalities of the 2-methylimidazole ring and a ketone moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

1-(2-Methyl-1H-imidazol-1-YL)acetone, with the chemical formula C₇H₁₀N₂O, is an N-substituted imidazole. The structure features a 2-methylimidazole ring connected via its N1 position to an acetone group through a methylene bridge. This unique combination of a heterocyclic aromatic ring and a reactive ketone functional group dictates its chemical behavior and potential utility.

Core Chemical Identifiers
PropertyValueSource
Molecular Formula C₇H₁₀N₂OCalculated
Molecular Weight 138.17 g/mol Calculated
IUPAC Name 1-(2-Methyl-1H-imidazol-1-yl)propan-2-oneIUPAC Nomenclature
Canonical SMILES CC1=NC=CN1CC(=O)CStructure-based
CAS Number Not definitively assigned in public databases. A related compound, 1-(1H-imidazol-1-yl)acetone, has the CAS number 131394-02-0.[4]
Predicted Physicochemical Data

While experimental data for this specific molecule is not extensively published, properties can be predicted based on its structure and comparison with analogous compounds like 1-(1H-imidazol-1-yl)acetone.[4]

PropertyPredicted ValueRationale / Comparison
XLogP3 ~0.1 - 0.3The addition of a methyl group slightly increases lipophilicity compared to the unsubstituted analog (XLogP3 = -0.1).[4]
Hydrogen Bond Acceptors 2 (N and O)The carbonyl oxygen and the sp² nitrogen of the imidazole ring can act as hydrogen bond acceptors.
Hydrogen Bond Donors 0There are no hydrogens attached to highly electronegative atoms.
Rotatable Bond Count 2The C-C bond between the carbonyl and methylene group, and the C-N bond between the methylene group and the imidazole ring.
Boiling Point HighExpected to be relatively high due to its polarity and molecular weight. Likely requires vacuum distillation to prevent decomposition.
Solubility SolubleExpected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[5] Miscibility with water is likely, similar to acetone.

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-substituted imidazoles is the direct N-alkylation of the imidazole ring.[6][7] For 1-(2-Methyl-1H-imidazol-1-YL)acetone, this involves the reaction of 2-methylimidazole with an acetone equivalent bearing a leaving group, such as chloroacetone.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification A 2-Methylimidazole P1 Deprotonation of Imidazole A->P1 B Chloroacetone P2 Nucleophilic Attack (SN2) B->P2 C Base (e.g., K2CO3, NaH) C->P1 D Solvent (e.g., DMF, Acetone) D->P1 D->P2 P1->P2 Imidazole Anion E Crude Product 1-(2-Methyl-1H-imidazol-1-YL)acetone P2->E F Salt Byproduct (e.g., KCl, NaCl) P2->F G Purification (Column Chromatography / Distillation) E->G F->G Removed by filtration/washing H Pure Product G->H caption Synthesis workflow for 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Caption: Synthesis workflow for 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of imidazoles.[8][9]

Materials:

  • 2-Methylimidazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.

    • Scientist's Note: K₂CO₃ is a mild base, sufficient to deprotonate the imidazole N-H. Stronger bases like sodium hydride (NaH) can also be used for faster reaction rates but require more stringent anhydrous conditions.

  • Alkylation: Add chloroacetone dropwise to the stirring suspension at room temperature. An exotherm may be observed.

    • Causality: The deprotonated 2-methylimidazole acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetone in an Sₙ2 reaction. Chloroacetone is used in slight excess to ensure complete consumption of the starting imidazole.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl byproduct). c. Remove the DMF solvent under reduced pressure (high vacuum). d. The resulting crude oil or solid is redissolved in a suitable solvent like ethyl acetate and washed with water and brine to remove any remaining DMF and salts.

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. b. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. c. The final product should be characterized to confirm its identity and purity.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected analytical signatures for 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.0-7.2 ppm (d, 1H): Imidazole ring proton (H5).

    • δ ~ 6.8-7.0 ppm (d, 1H): Imidazole ring proton (H4).

    • δ ~ 4.8-5.0 ppm (s, 2H): Methylene protons (-CH₂-). The singlet nature indicates no adjacent protons.

    • δ ~ 2.4 ppm (s, 3H): Methyl protons on the imidazole ring (2-Me).

    • δ ~ 2.2 ppm (s, 3H): Acetone methyl protons (-C(O)CH₃).

    • Expert Insight: The chemical shifts of the imidazole protons are sensitive to the solvent and substitution.[10][11] The methylene protons are significantly downfield due to the deshielding effects of the adjacent nitrogen atom and carbonyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 205 ppm: Carbonyl carbon (C=O).

    • δ ~ 145 ppm: Imidazole C2 carbon.

    • δ ~ 127 ppm: Imidazole C4/C5 carbon.

    • δ ~ 120 ppm: Imidazole C4/C5 carbon.

    • δ ~ 55 ppm: Methylene carbon (-CH₂-).

    • δ ~ 27 ppm: Acetone methyl carbon.

    • δ ~ 13 ppm: 2-Methyl carbon on the imidazole ring.

Infrared (IR) Spectroscopy
  • ~1720-1740 cm⁻¹ (strong, sharp): C=O stretch of the ketone group.[12][13]

  • ~1500-1600 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the imidazole ring.

  • ~2900-3100 cm⁻¹ (multiple bands): C-H stretching from the methyl and methylene groups.

Mass Spectrometry (MS)
  • Electron Impact (EI-MS): Expected molecular ion peak (M⁺) at m/z = 138. A prominent fragment would be the loss of the acetyl group (m/z = 43), leading to a fragment at m/z = 95. Another key fragment would be the tropylium-like ion of the 2-methylimidazolyl-methyl cation.

  • High-Resolution Mass Spectrometry (HRMS): Calculated exact mass for [C₇H₁₀N₂O + H]⁺ is 139.0866, which is crucial for unambiguous formula determination.

Chemical Reactivity and Stability

The molecule's reactivity is dictated by its three primary components: the imidazole ring, the ketone carbonyl group, and the acidic α-protons of the methylene group.

Reactivity Profile Diagram

Caption: Key reactivity sites and potential transformations.

  • Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.

  • Enolate Chemistry: The methylene protons are α to the carbonyl group and can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization.

  • Imidazole Ring Substitution: The imidazole ring can undergo electrophilic aromatic substitution, although the specific substitution pattern will be influenced by the N1-substituent.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight. Due to the basicity of the imidazole ring, it can form salts with strong acids.

Potential Applications in Drug Development and Research

Imidazole derivatives are prevalent in pharmaceuticals due to their ability to mimic histidine in biological systems and coordinate with metal ions in enzymes.[14][15]

  • Antimicrobial Agents: Many N-substituted imidazoles, such as ketoconazole, are known for their antifungal properties.[16] The structural motif of 1-(2-Methyl-1H-imidazol-1-YL)acetone makes it a candidate for screening as a potential antimicrobial agent.[17]

  • Enzyme Inhibition: The 2-methylimidazole core is known to interact with certain enzymes. For instance, 2-methylimidazole itself can affect hepatic enzymes.[18] Derivatives could be designed as specific enzyme inhibitors.

  • Synthetic Building Block: This molecule is a versatile intermediate. The ketone functionality allows for the construction of more complex molecules through reactions like reductive amination or aldol condensations, enabling the synthesis of diverse chemical libraries for drug screening.

Conclusion

1-(2-Methyl-1H-imidazol-1-YL)acetone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the dual reactivity of the imidazole ring and the ketone group, makes it an attractive scaffold for the development of novel compounds. While specific experimental data for this molecule is sparse in the public literature, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application, empowering researchers to explore its full potential.

References

  • Zeb, A., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(5), o552. Available at: [Link]

  • Oskina, I. Y., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1977. Available at: [Link]

  • Al-Salami, B. K., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(11), 1585. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Author. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). General Information. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L⁻¹ imidazole in acetonitirile-deuterated... Retrieved from [Link]

  • Li, P., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 50(32), 4207-4209. Available at: [Link]

  • NASA Technical Reports Server. (2017). IR Spectra and Properties of Solid Acetone, an Interstellar and Cometary Molecule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]

  • SciSpace. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available at: [Link]

  • ResearchGate. (n.d.). Microscopic Roots Of Alcohol-Ketone Demixing: Infrared Spectroscopy Of Methanol-Acetone Clusters. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. Available at: [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubMed. (2020). Mass spectrometry profiling of low molecular weight proteins and peptides isolated by acetone precipitation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). acetone, 67-64-1. Retrieved from [Link]

  • Chelghoum, C., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. Available at: [Link]

Sources

Exploratory

1-(2-Methyl-1H-imidazol-1-YL)acetone CAS number 31964-03-1

An In-depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1) A Whitepaper for Drug Development Professionals The Strategic Importance of a Key Intermediate In the complex landscape of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1)

A Whitepaper for Drug Development Professionals

The Strategic Importance of a Key Intermediate

In the complex landscape of pharmaceutical synthesis, the purity of final drug substances is paramount. 1-(2-Methyl-1H-imidazol-1-YL)acetone emerges as a significant molecule, not as a therapeutic agent itself, but as a crucial building block and a potential impurity. The 2-methylimidazole core is a privileged scaffold found in numerous APIs.[1] Consequently, this acetone derivative is frequently encountered as a synthetic precursor or a byproduct. Its effective synthesis and, more critically, its detection and control as an impurity are non-negotiable aspects of ensuring the safety and efficacy of final drug products, in line with stringent regulatory standards set by bodies like the ICH.[2]

Core Physicochemical & Structural Data

A foundational understanding of the molecule's properties is essential for designing synthetic routes, purification strategies, and analytical methods.

Table 1: Physicochemical Properties of 1-(2-Methyl-1H-imidazol-1-YL)acetone

PropertyValueSource
CAS Number 31964-03-1[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Melting Point 78-79 °C (for a closely related dichloro-derivative)[4]
Solubility Soluble in polar organic solvents such as methanol, acetone, and DMF.Inferred from chemical structure
SMILES CC(=O)CN1C=CN=C1C[3]

Synthesis and Purification: A Controlled Approach

The predominant synthetic route to 1-(2-Methyl-1H-imidazol-1-YL)acetone is the N-alkylation of 2-methylimidazole with chloroacetone.[5][6] The regioselectivity of this reaction is a key consideration; however, for 2-substituted imidazoles, alkylation typically occurs at the N1 position due to steric hindrance from the C2-substituent.[7]

Synthetic Workflow Overview

The synthesis is a multi-stage process requiring careful control at each step to ensure high yield and purity.

Synthesis_Workflow Reactants 2-Methylimidazole + Chloroacetone Reaction N-Alkylation (Reflux) Reactants->Reaction Reaction_Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reaction_Conditions->Reaction Workup Filtration & Solvent Removal Reaction->Workup Crude Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure 1-(2-Methyl-1H- imidazol-1-YL)acetone Purification->Product Final Product

Caption: A typical workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol represents a robust starting point for laboratory-scale synthesis.

  • Reaction Setup: Charge a dry round-bottom flask with 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes). The use of an anhydrous base and solvent is critical to prevent unwanted hydrolysis of the chloroacetone.

  • Reagent Addition: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at ambient temperature. This controlled addition helps to manage any potential exotherm.

  • Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-8 hours. The reaction's progress must be diligently monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) to ensure the complete consumption of the limiting reagent, 2-methylimidazole.[8]

  • Initial Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). The filter cake should be washed with a small amount of fresh acetone to maximize recovery.

  • Crude Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.

  • Purification: For obtaining high-purity material suitable for use as a reference standard or in further synthetic steps, purification is essential.

    • Recrystallization: If the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can be effective.

    • Column Chromatography: For oily residues or to remove closely related impurities, silica gel column chromatography is the method of choice.[8]

Analytical Characterization: The Key to Quality

Confirming the identity and purity of the synthesized material is a cornerstone of chemical and pharmaceutical development. A multi-technique approach is required for full characterization.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.

    • ¹H NMR: Expected signals include a singlet for the C2-methyl group, a singlet for the acetyl methyl group, a singlet for the methylene (CH₂) group adjacent to the imidazole ring, and two distinct signals for the two protons on the imidazole ring.[9][10]

    • ¹³C NMR: The spectrum will show characteristic chemical shifts for the carbonyl carbon, the carbons of the imidazole ring, and the three distinct aliphatic carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (138.17).

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating RP-HPLC method is the industry standard for quantifying purity and identifying impurities.[11][12] A typical method would employ a C18 stationary phase with a gradient elution using a mobile phase of buffered water and acetonitrile.

  • Gas Chromatography (GC): Can be used as an orthogonal technique, particularly for assessing volatile impurities or residual solvents.

Pharmaceutical Relevance: The Impurity Perspective

The primary concern for drug development professionals is the potential for 1-(2-Methyl-1H-imidazol-1-YL)acetone to be present as a process-related impurity in an API. Its formation must be understood to be controlled.

Impurity Formation Pathways

This compound can emerge through several pathways during the manufacturing of a target API.

Impurity_Pathway Starting_Material 2-Methylimidazole (Starting Material) API_Synthesis Main API Synthesis Pathway Starting_Material->API_Synthesis Intended Reaction Impurity 1-(2-Methyl-1H-imidazol-1-YL)acetone (Process Impurity) Starting_Material->Impurity Unintended Side Reaction Side_Reaction Side Reaction with Reagent/Solvent Impurity (e.g., Chloroacetone) Side_Reaction->Impurity Final_API Final Active Pharmaceutical Ingredient API_Synthesis->Final_API Impurity->API_Synthesis Potential for further reaction if unremoved Degradation API Degradation (e.g., during stability testing) Final_API->Degradation Degradation->Impurity Possible Degradant

Caption: Logical pathways for the formation of the title compound as a pharmaceutical impurity.

Controlling this impurity requires a deep understanding of the reaction mechanism, kinetics, and the stability of the API. A validated analytical method with a limit of quantification (LOQ) well below the reporting threshold defined by ICH guidelines is mandatory for API release testing.

Conclusion

1-(2-Methyl-1H-imidazol-1-YL)acetone is a molecule of significant, albeit indirect, importance to the pharmaceutical industry. Its efficient synthesis is key to its use as an intermediate, while its potential to form as an impurity necessitates robust control strategies and highly sensitive analytical methods. The protocols and insights provided in this guide serve as a practical resource for scientists engaged in the synthesis, analysis, and quality control of pharmaceuticals containing the 2-methylimidazole scaffold. A proactive approach to understanding and controlling such impurities is fundamental to modern, quality-driven drug development.

References

  • National Center for Biotechnology Information. (2023). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem Compound Summary. Retrieved from [Link]

  • Sharma, D. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137.
  • International Journal of Pharmaceutical Sciences. (2026). Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137.
  • National Center for Biotechnology Information. (n.d.). 1-(1H-imidazol-1-yl)acetone. PubChem Compound Summary for CID 14617233. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acetone. Retrieved from [Link]

  • Healthline. (n.d.). Acetone Poisoning: Causes, Symptoms, and Diagnosis. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.
  • Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • Australian Government Department of Health. (2022).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PharmaQuesT. (n.d.). ORGANIC VOLATILE IMPURITIES AND THEIR REGULATORY LIMITS. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Retrieved from [Link]

Sources

Foundational

1-(2-Methyl-1H-imidazol-1-YL)acetone physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Methyl-1H-imidazol-1-YL)acetone Abstract This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical char...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of 1-(2-Methyl-1H-imidazol-1-YL)acetone. Due to the limited availability of direct experimental data for the free base form of this compound, this guide synthesizes information from its hydrochloride salt, closely related structural analogs, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. The document details the molecular structure, expected physicochemical properties, a probable synthetic route based on established chemical principles, and analytical methodologies for characterization. All information is supported by citations to relevant scientific literature and databases.

Introduction and Molecular Structure

1-(2-Methyl-1H-imidazol-1-YL)acetone is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including a variety of therapeutic agents.[1] The addition of a methyl group at the 2-position and an acetonyl group at the 1-position of the imidazole ring results in a molecule with potential applications as a building block in medicinal chemistry and materials science.

The core structure consists of a five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group and an acetone functional group.

Key Structural Features:

  • Imidazole Core: A planar, aromatic heterocycle that can participate in hydrogen bonding and metal coordination.

  • 2-Methyl Group: This substitution can influence the steric and electronic properties of the imidazole ring, potentially affecting its reactivity and biological interactions.

  • N-Acetonyl Group: The ketone functionality introduces a polar site and a reactive center for further chemical modifications.

A search for the specific CAS number for the free base of 1-(2-Methyl-1H-imidazol-1-YL)acetone did not yield a definitive result, while its hydrochloride salt is registered under CAS Number 1158410-33-3 .[2]

Physicochemical Properties

Direct experimental data for the physical properties of 1-(2-Methyl-1H-imidazol-1-YL)acetone as a free base are not extensively reported in the available literature. However, by examining its hydrochloride salt and structurally similar compounds, we can infer a likely profile.

PropertyValueSource/Basis
Molecular Formula C₇H₁₀N₂OCalculated
Molecular Weight 138.17 g/mol Calculated
Physical State Likely a solid at room temperature.Inferred from the solid nature of its hydrochloride salt[2] and dichlorinated analog.[3]
Melting Point Not available. (A related compound, 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetone, has a melting point of 78-79 °C).[3][3]
Boiling Point Not available.-
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. The solubility of imidazoles in various organic solvents has been studied, with generally low solubility in nonpolar solvents.[4][5][4][5]
pKa Not available. (The pKa of the parent imidazole is approximately 7.0 for the protonated form).-

Comparative Data for Related Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
1-(2-Methyl-1H-imidazol-1-YL)acetone Hydrochloride C₇H₁₁ClN₂O174.63SolidNot available
1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone C₇H₈Cl₂N₂O207.06White Solid78-79
1-(1H-Imidazol-1-yl)acetone C₆H₈N₂O124.14Not specifiedNot available

Synthesis and Purification

A definitive, published step-by-step synthesis protocol for 1-(2-Methyl-1H-imidazol-1-YL)acetone was not found in the surveyed literature. However, the synthesis of N-substituted imidazoles is a well-established area of organic chemistry. The most probable and widely used method for preparing this compound is the nucleophilic substitution reaction between 2-methylimidazole and a 3-halopropan-2-one (e.g., chloroacetone or bromoacetone).

Probable Synthetic Pathway: N-Alkylation of 2-Methylimidazole

The synthesis involves the deprotonation of 2-methylimidazole with a suitable base to form the imidazolide anion, which then acts as a nucleophile to displace the halide from chloroacetone.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Me-Imidazole 2-Methylimidazole Target 1-(2-Methyl-1H-imidazol-1-YL)acetone 2-Me-Imidazole->Target 1. Deprotonation Chloroacetone Chloroacetone Chloroacetone->Target 2. Nucleophilic Substitution (Sₙ2) Base Base (e.g., K₂CO₃, NaH) Base->2-Me-Imidazole Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->2-Me-Imidazole

Caption: Probable synthetic pathway for 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Exemplary Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions.[6]

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add chloroacetone (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this type.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group on the acetone moiety, a singlet for the methyl group on the imidazole ring, a singlet for the methylene protons, and two distinct signals for the imidazole ring protons.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, the methylene carbon, the methyl carbons, and the three distinct carbons of the imidazole ring would be expected.[7]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the C=O (ketone) stretching vibration is expected around 1715 cm⁻¹.

    • Bands corresponding to C-H stretching of the methyl and methylene groups.

    • Absorptions related to the C=N and C=C stretching of the imidazole ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.17).

    • Common fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the bond between the methylene group and the imidazole ring.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.[8]

Analytical_Workflow Synthesis Synthesized Product TLC TLC Monitoring Synthesis->TLC Purification Column Chromatography TLC->Purification Pure_Product Purified Product Purification->Pure_Product Purity_Check Purity Assessment (HPLC) Pure_Product->Purity_Check Structure_Confirm Structural Confirmation Pure_Product->Structure_Confirm NMR NMR (¹H, ¹³C) Structure_Confirm->NMR MS Mass Spectrometry Structure_Confirm->MS IR IR Spectroscopy Structure_Confirm->IR

Caption: A typical workflow for the synthesis and characterization of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-Methyl-1H-imidazol-1-YL)acetone is not available. However, based on related imidazole compounds and the presence of the acetone moiety, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicity is unknown. Many imidazole derivatives can be irritants. A related compound, 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetone, is classified as an irritant.[3] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Flammability: While the compound itself is not expected to be as flammable as acetone, it should be kept away from open flames and heat sources.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

1-(2-Methyl-1H-imidazol-1-YL)acetone is a compound of interest for which detailed experimental physical data is not yet widely published. This guide has provided a comprehensive profile based on the known properties of its hydrochloride salt and other closely related analogs. The probable synthetic route via N-alkylation of 2-methylimidazole is straightforward and follows established chemical principles. The analytical methods outlined provide a clear path for the characterization and purity assessment of this molecule. As research into substituted imidazoles continues, it is anticipated that more definitive experimental data for this compound will become available.

References

  • National Center for Biotechnology Information (2023). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem Compound Summary for CID 53386088. Retrieved from [Link].[1]

  • Sharma, D. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137.[8]

  • Al-Warhi, T., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(3), M1265.[7]

  • National Center for Biotechnology Information (2023). 1-(1H-imidazol-1-yl)acetone. PubChem Compound Summary for CID 14617233. Retrieved from [Link].[10]

  • National Center for Biotechnology Information (2023). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. PubChem Compound Summary for CID 40049. Retrieved from [Link].[11]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link].[12]

  • ResearchGate. (2010). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link].[5]

  • Chelghoum, C., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3138.[6]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Foreword: Unveiling the Potential of a Novel Imidazole Scaffold The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives have been extensively explored, leading to the development of crucial therapeutic agents with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory roles.[2][3] This guide focuses on a specific, yet underexplored, derivative: 1-(2-Methyl-1H-imidazol-1-YL)acetone . While direct literature on this exact molecule is sparse, its structural features—a 2-methylimidazole core linked to an acetone moiety at the N-1 position—suggest a rich potential for biological activity.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking, predictive analysis grounded in the established pharmacology of analogous structures. As a Senior Application Scientist, the aim is not just to report what is known, but to illuminate a path for future research. We will delve into the probable synthesis, hypothesize its biological activities based on robust chemical reasoning, and provide detailed, actionable experimental protocols to validate these hypotheses. This guide is designed to be a self-validating system of logic, empowering research teams to unlock the therapeutic potential of this promising compound.

Section 1: Synthesis and Chemical Profile

A logical and efficient synthesis is the first step in the exploration of any new chemical entity. Based on established methodologies for N-alkylation of imidazoles, a plausible and scalable synthesis for 1-(2-Methyl-1H-imidazol-1-YL)acetone can be proposed.

Proposed Synthetic Pathway

The most direct route to synthesize the title compound is via the nucleophilic substitution of a haloacetone with 2-methylimidazole.

  • Reaction: N-alkylation of 2-methylimidazole with chloroacetone.

  • Rationale: 2-methylimidazole acts as a nucleophile, with the N-1 nitrogen attacking the electrophilic carbon of chloroacetone, displacing the chloride leaving group. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

Synthesis_Pathway reagents 2-Methylimidazole + Chloroacetone conditions Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Heat reagents->conditions Reaction Conditions product 1-(2-Methyl-1H-imidazol-1-YL)acetone conditions->product Yields

Caption: Proposed synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Step-by-Step Synthetic Protocol
  • Preparation: To a solution of 2-methylimidazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

  • Addition of Alkylating Agent: Slowly add chloroacetone (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

This protocol is analogous to methods used for synthesizing similar N-substituted imidazoles and is expected to provide a good yield of the target compound.[4]

Physicochemical Properties (Predicted)

While experimental data is not available, we can predict some key properties based on its structure and comparison to similar compounds like 1-(1H-imidazol-1-yl)acetone.[5]

PropertyPredicted ValueRationale
Molecular Formula C₇H₁₀N₂OBased on structure
Molecular Weight 138.17 g/mol Calculated from formula
Appearance Colorless to pale yellow solid or oilTypical for small imidazole derivatives
Solubility Soluble in polar organic solvents and waterImidazole core and ketone group enhance polarity
logP ~0.2The 2-methyl group slightly increases lipophilicity compared to 1-(1H-imidazol-1-yl)acetone

Section 2: Hypothesized Biological Activities and Mechanisms of Action

The biological profile of 1-(2-Methyl-1H-imidazol-1-YL)acetone can be inferred from its structural components: the 2-methylimidazole core, known for a range of bioactivities, and the N-keto side chain which can influence binding and reactivity.

Primary Hypothesized Activity: Antifungal Agent

The most probable biological activity for this compound is antifungal. The imidazole scaffold is the basis for the azole class of antifungal drugs.

  • Causality: Azole antifungals, such as ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The N-1 substituted imidazole moiety is key for coordinating with the heme iron atom in the active site of CYP51, disrupting its function. The 2-methyl group and the acetone side chain will modulate the binding affinity and specificity for the fungal CYP51 enzyme over its human orthologs. N-substituted 2-methylimidazole derivatives have shown promising antifungal activity.[7]

Antifungal_Mechanism cluster_synthesis Ergosterol Synthesis Pathway Compound 1-(2-Methyl-1H-imidazol-1-YL)acetone CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Produces Lanosterol Lanosterol Lanosterol->CYP51 Catalyzes Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Leads to

Caption: Hypothesized antifungal mechanism of action via CYP51 inhibition.

Secondary Hypothesized Activities

The 2-methylimidazole core is a precursor to several nitroimidazole antibiotics like metronidazole, which are effective against anaerobic bacteria.[8] While 1-(2-Methyl-1H-imidazol-1-YL)acetone lacks the nitro group crucial for the mechanism of action of those specific drugs (which involves reductive activation to generate radical species that damage DNA), the imidazole scaffold itself can exhibit antibacterial properties.[9][10]

  • Potential Mechanism: The mechanism is likely different from nitroimidazoles. It could involve disruption of the bacterial cell membrane or inhibition of other essential bacterial enzymes. The lipophilicity and charge distribution of the molecule would play a key role.[11]

A growing body of research highlights the potential of imidazole derivatives as anticancer agents. These compounds can act through various mechanisms.

  • Potential Mechanisms:

    • Enzyme Inhibition: Imidazole derivatives can inhibit kinases or other enzymes crucial for cancer cell proliferation and survival.

    • Microtubule Destabilization: Some imidazoles interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[12]

    • Induction of Apoptosis: The compound could trigger programmed cell death through either intrinsic or extrinsic pathways.[12]

The 2-methylimidazole core itself has been associated with carcinogenic effects in animal studies, specifically thyroid and liver tumors, through mechanisms involving hepatic enzyme induction.[6][13][14] This dual potential for both anticancer and carcinogenic effects underscores the critical need for thorough toxicological evaluation.

Section 3: Proposed Experimental Validation

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with clear endpoints and decision criteria.

In Vitro Antifungal Susceptibility Testing

This workflow is designed to determine the antifungal spectrum and potency of the compound.

Antifungal_Workflow start Synthesize & Purify Compound mic_test Broth Microdilution Assay (CLSI M27/M38) start->mic_test cytotoxicity Mammalian Cell Cytotoxicity (e.g., HepG2, HEK293 cells) MTT or LDH Assay start->cytotoxicity mfc_test Minimum Fungicidal Concentration (MFC) Assay mic_test->mfc_test Determine MIC fungal_strains Panel of Fungi: - Candida albicans - Aspergillus fumigatus - Cryptococcus neoformans fungal_strains->mic_test selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) mfc_test->selectivity_index Determine MFC cytotoxicity->selectivity_index Determine CC50 result Potent & Selective Lead selectivity_index->result

Caption: Experimental workflow for in vitro antifungal evaluation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of 1-(2-Methyl-1H-imidazol-1-YL)acetone in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test fungus (e.g., Candida albicans) to each well. Include a positive control (a known antifungal like fluconazole) and a negative control (no drug).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

In Vitro Anticancer Activity Screening

This protocol aims to identify potential cytotoxic effects against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2-Methyl-1H-imidazol-1-YL)acetone for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and decision-making.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget Organism/Cell LineEndpointResult
Antifungal Candida albicansMIC₅₀[Experimental Value] µg/mL
Aspergillus fumigatusMIC₅₀[Experimental Value] µg/mL
Antibacterial Staphylococcus aureusMIC₅₀[Experimental Value] µg/mL
Escherichia coliMIC₅₀[Experimental Value] µg/mL
Anticancer MCF-7 (Breast Cancer)IC₅₀[Experimental Value] µM
A549 (Lung Cancer)IC₅₀[Experimental Value] µM
Cytotoxicity HepG2 (Human Liver)CC₅₀[Experimental Value] µM

Section 4: Future Directions and Concluding Remarks

1-(2-Methyl-1H-imidazol-1-YL)acetone stands as a molecule of significant interest, positioned at the intersection of well-established pharmacophores. The predictive analysis presented in this guide strongly suggests that its primary biological activity is likely to be antifungal, with potential secondary roles as an antibacterial or anticancer agent.

The immediate path forward involves the chemical synthesis and subsequent execution of the in vitro screening cascade detailed herein. Should promising activity and selectivity be identified, particularly in the antifungal assays, subsequent steps should include:

  • Mechanism of Action Studies: Direct enzymatic assays to confirm inhibition of fungal CYP51.

  • In Vivo Efficacy Models: Testing in animal models of fungal infection (e.g., a murine model of systemic candidiasis).

  • Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) studies to determine the compound's drug-like properties.

  • Lead Optimization: Structure-activity relationship (SAR) studies to modify the acetone side chain or the imidazole core to enhance potency and reduce off-target effects.

This technical guide provides the foundational logic and experimental framework to systematically evaluate 1-(2-Methyl-1H-imidazol-1-YL)acetone. By following this structured approach, research teams can efficiently determine its therapeutic potential and pave the way for a new generation of imidazole-based drugs.

References

  • Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552. [Link]

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Foundational

Unlocking the Therapeutic Potential of 1-(2-Methyl-1H-imidazol-1-YL)acetone: A Guide to Key Research Areas

Introduction: A Molecule of Interest In the landscape of medicinal chemistry, imidazole-containing compounds represent a cornerstone of pharmacotherapy, with a rich history of yielding potent and diverse therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest

In the landscape of medicinal chemistry, imidazole-containing compounds represent a cornerstone of pharmacotherapy, with a rich history of yielding potent and diverse therapeutic agents.[1][2] From antifungal medications like ketoconazole to antibacterial drugs such as metronidazole, the imidazole scaffold has proven to be a versatile platform for drug discovery.[3][4] Within this promising chemical space lies 1-(2-Methyl-1H-imidazol-1-YL)acetone, a molecule that, while not extensively studied, holds considerable potential for novel therapeutic applications. Its structure, combining the biologically active 2-methylimidazole moiety with a reactive acetone group, suggests a range of possible interactions with biological targets. This guide provides a comprehensive overview of the core research areas that could unlock the therapeutic value of this intriguing compound, offering a roadmap for researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization: The Foundation of Discovery

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone is predicated on the well-established principles of N-alkylation of imidazoles. A robust and reproducible synthetic strategy is paramount for generating the high-purity compound required for biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular FormulaC7H10N2OA2B Chem[5]
Molecular Weight138.17 g/mol A2B Chem[5]
CAS Number31964-03-1A2B Chem[5]
Proposed Synthetic Pathway: N-Alkylation of 2-Methylimidazole

The most direct and efficient route to synthesize 1-(2-Methyl-1H-imidazol-1-YL)acetone is through the N-alkylation of 2-methylimidazole with a suitable halo-acetone, such as chloroacetone or bromoacetone. This reaction is typically performed in the presence of a base to deprotonate the imidazole nitrogen, thereby facilitating nucleophilic attack on the electrophilic carbon of the halo-acetone.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methylimidazole 2-Methylimidazole Product 1-(2-Methyl-1H-imidazol-1-YL)acetone 2-Methylimidazole->Product 1 Haloacetone Haloacetone (X = Cl, Br) Haloacetone->Product 2 Base Base (e.g., K2CO3, NaH) Base->Product Catalyst Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Medium

Caption: Proposed synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common N-alkylation methods for imidazoles.[6]

Materials:

  • 2-Methylimidazole

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add chloroacetone (1.1 equivalents) dropwise to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Potential Research Area 1: Antimicrobial and Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antimicrobial and antifungal agents.[3] Marketed drugs like ketoconazole and miconazole function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7][8] Furthermore, nitroimidazole derivatives such as metronidazole are mainstays in treating anaerobic bacterial infections. The structural similarity of 1-(2-Methyl-1H-imidazol-1-YL)acetone to these compounds provides a strong rationale for investigating its antimicrobial and antifungal properties.

Experimental Workflow for Antimicrobial Screening

G A Synthesized Compound B Primary Screening: Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C F Secondary Screening: Time-Kill Assays C->F D Bacterial Strains (Gram-positive & Gram-negative) D->B E Fungal Strains (Yeast & Molds) E->B G Mechanism of Action Studies (e.g., Ergosterol Biosynthesis Inhibition) F->G G A Synthesized Compound B Initial Cytotoxicity Screening (MTT Assay) A->B D Determine IC50 Values B->D C Panel of Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549) C->B E Mechanism of Action Studies (for active compounds) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V/PI Staining) E->G H Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) E->H

Caption: Workflow for evaluating anticancer activity.

Detailed Protocols

MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(2-Methyl-1H-imidazol-1-YL)acetone for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Potential Research Area 3: Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. [9]Small molecules with anti-inflammatory properties are of significant therapeutic interest. The imidazole ring is present in some compounds with anti-inflammatory activity, and therefore, evaluating the potential of 1-(2-Methyl-1H-imidazol-1-YL)acetone in this area is a logical step.

Experimental Workflow for Anti-inflammatory Screening

G A Synthesized Compound B In Vitro Anti-inflammatory Assays A->B D Measurement of Inflammatory Mediators B->D G COX Enzyme Inhibition Assays B->G C LPS-stimulated Macrophages (e.g., RAW 264.7) C->B E Nitric Oxide (NO) Production (Griess Assay) D->E F Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) (ELISA) D->F

Caption: Workflow for evaluating anti-inflammatory activity.

Detailed Protocols

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Analysis: Determine the inhibitory effect of the compound on NO production.

Measurement of Pro-inflammatory Cytokines (ELISA):

  • Cell Treatment: Treat LPS-stimulated macrophages with the test compound as described above.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Potential Research Area 4: Cytochrome P450 Inhibition

A significant characteristic of many imidazole-containing drugs is their ability to inhibit cytochrome P450 (CYP) enzymes. [10][11]This can lead to clinically relevant drug-drug interactions. Therefore, an early assessment of the potential of 1-(2-Methyl-1H-imidazol-1-YL)acetone to inhibit major CYP isoforms is crucial for its development as a therapeutic agent.

Experimental Workflow for CYP450 Inhibition Assays

G A Synthesized Compound B CYP450 Inhibition Screening A->B E Determine IC50 Values B->E C Human Liver Microsomes or Recombinant CYP Isoforms C->B D Probe Substrates for Major CYP Isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) D->B F Kinetic Studies (for potent inhibitors) E->F G Determine Ki and Mechanism of Inhibition (e.g., competitive, non-competitive) F->G

Caption: Workflow for evaluating cytochrome P450 inhibition.

Detailed Protocol

In Vitro CYP450 Inhibition Assay (using Human Liver Microsomes):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and various concentrations of the test compound.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system.

  • Incubation: Incubate the mixture at 37 °C for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

1-(2-Methyl-1H-imidazol-1-YL)acetone presents a compelling starting point for a multifaceted drug discovery program. Its straightforward synthesis and the established biological relevance of its constituent moieties provide a solid foundation for exploring its therapeutic potential. The research areas outlined in this guide—antimicrobial, anticancer, anti-inflammatory, and cytochrome P450 inhibition—represent the most promising avenues for investigation. A systematic evaluation of this compound in these key areas will be instrumental in determining its future trajectory as a potential therapeutic agent. Further derivatization of the acetone moiety could also lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties.

References

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  • Ma, Y., et al. (2012). Synthesis and cytotoxicity of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives. European Journal of Medicinal Chemistry, 54, 459-466. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 1-(2-Methyl-1H-imidazol-1-YL)acetone and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1-(2-methyl-1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1-(2-methyl-1H-imidazol-1-yl)acetone, a versatile chemical scaffold, and its derivatives. We will explore its physicochemical properties, detail robust synthetic methodologies, and analyze the extensive biological activities of its derivatives, which span antibacterial, antifungal, and anticancer applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, mechanisms of action, and future research directions for this promising class of compounds.

Introduction to the 2-Methylimidazole Scaffold

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[2] The specific scaffold, 1-(2-methyl-1H-imidazol-1-yl)acetone, combines the 2-methylimidazole core with a reactive acetone side chain. This seemingly simple molecule serves as a valuable precursor for a range of derivatives with significant pharmacological relevance.

Notably, derivatives of this core are structurally related to established nitroimidazole antibiotics such as metronidazole and secnidazole, which are critical for treating anaerobic bacterial and protozoal infections.[3] The derivatization of the 1-(2-methyl-1H-imidazol-1-yl)acetone scaffold, particularly through substitution on the imidazole ring (e.g., with nitro or chloro groups), has yielded compounds with a broad spectrum of activities, underscoring its importance as a building block in the development of new therapeutic agents.[3][4][5]

Physicochemical Profile of the Core Scaffold and Key Derivatives

The physicochemical properties of the parent compound and its derivatives are crucial for predicting their solubility, membrane permeability, and metabolic stability. The acetone side chain provides a polar ketone group and a site for further chemical modification, while the 2-methylimidazole ring contributes to the molecule's aromaticity and basicity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPMelting Point (°C)Reference
1-(2-Methyl-1H-imidazol-1-yl)acetone hydrochlorideC₇H₁₁ClN₂O175.63-0.24N/A[6]
1-(1H-Imidazol-1-yl)acetoneC₆H₈N₂O124.14-0.1N/A[7]
1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetoneC₇H₈Cl₂N₂O207.06N/A78-79[5]
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetoneC₇H₉N₃O₃183.17N/AN/A[3]

Data for LogP and Molecular Weight are often computed properties. N/A indicates data not available in the searched sources.

Synthesis and Derivatization Strategies

The synthesis of 1-(2-methyl-1H-imidazol-1-yl)acetone and its derivatives primarily relies on the N-alkylation of the 2-methylimidazole ring, a robust and versatile reaction. The strategic placement of functional groups on this core structure is key to modulating its biological activity.

Synthesis of the Core Structure

The parent compound is typically synthesized via a nucleophilic substitution reaction where the nitrogen atom of 2-methylimidazole attacks an electrophilic three-carbon synthon, such as chloroacetone or bromoacetone. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a mild base (e.g., K₂CO₃) to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

Key Derivatization Pathways

The true potential of this scaffold is unlocked through its derivatization. The causality behind these modifications is to tune the molecule's electronic and steric properties to enhance its interaction with specific biological targets.

  • Ring Substitution (Position 5): The C5 position of the imidazole ring is a common site for modification. The introduction of an electron-withdrawing group, such as a nitro (NO₂) group, is critical for the activity of nitroimidazole antibiotics.[3] This group can be introduced early in the synthesis or by nitration of the pre-formed imidazole ring.[8]

  • Halogenation: The addition of halogens, such as chlorine, to the imidazole ring can enhance the lipophilicity and binding affinity of the molecule to its target.[5]

  • Modification of the Acetone Moiety: The ketone functional group is a versatile handle for further synthesis. It can be reduced to a secondary alcohol, converted to an oxime, or used in reductive amination reactions to introduce diverse side chains, significantly expanding the chemical space for drug discovery.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways 2_Me_Imidazole 2-Methylimidazole Core_Compound 1-(2-Methyl-1H-imidazol-1-YL)acetone 2_Me_Imidazole->Core_Compound N-Alkylation Halo_Acetone Halo-acetone (e.g., Chloroacetone) Halo_Acetone->Core_Compound Nitro_Derivative 5-Nitro Derivative (Antibacterial) Core_Compound->Nitro_Derivative Nitration Halo_Derivative 4,5-Dichloro Derivative (Modulated Lipophilicity) Core_Compound->Halo_Derivative Halogenation Sidechain_Mod Side-Chain Modification (e.g., Reduction to Alcohol) Core_Compound->Sidechain_Mod Reduction

Figure 1: General synthesis and derivatization workflow.

Biological Activity and Therapeutic Landscape

Derivatives of 1-(2-methyl-1H-imidazol-1-yl)acetone have demonstrated a remarkable range of pharmacological activities.

Antimicrobial Activity
  • Antibacterial: The most significant application is in the development of 5-nitroimidazole derivatives. These compounds are prodrugs that are selectively activated in anaerobic bacteria and protozoa. The nitro group is reduced by microbial enzymes to form highly reactive nitroso radicals, which cause oxidative damage to DNA and other critical biomolecules, leading to cell death.[3] This mechanism provides excellent selectivity for anaerobic pathogens while sparing host cells.

  • Antifungal: The imidazole core is central to the azole class of antifungal agents. These compounds act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][9] The inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.

Anticancer Potential

The imidazole nucleus is also a valuable ligand in coordination chemistry for designing metal-based anticancer drugs.[10]

  • Platinum Complexes: Imidazole-containing platinum (II) complexes have been shown to interact with DNA, inducing cell cycle arrest and apoptosis in a manner similar to cisplatin, but with the potential for an altered resistance profile.[10]

  • Ruthenium Complexes: Ruthenium (II) complexes featuring diimidazole ligands can effectively target and stabilize G-quadruplex DNA structures found in telomeres.[10] This stabilization inhibits the activity of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells, thereby providing a targeted anticancer strategy.[10]

Other Pharmacological Activities

Research has also uncovered other potential therapeutic uses. For example, certain acetamide derivatives of the 2-methyl-5-nitro-imidazole core have been shown to possess significant anticonvulsant activity in preclinical models.[4]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, incorporating necessary steps for purification and confirmation of product identity.

Protocol: Synthesis of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone[3]

This protocol describes the synthesis from secnidazole, a commercially available starting material. The causality of this choice is the direct installation of the required 2-methyl-5-nitroimidazole core.

  • Reagents & Equipment: Secnidazole, periodic acid, pyridinium chlorochromate (PCC), acetonitrile, saturated aqueous Na₂SO₃ solution, brine, Na₂SO₄, round-bottom flask, magnetic stirrer, ice-salt bath, rotary evaporator.

  • Procedure:

    • Suspend periodic acid (1.05 eq) and PCC (catalytic amount, ~4 mol%) in acetonitrile in a round-bottom flask.

    • Stir the suspension vigorously for 5 minutes.

    • Cool the mixture in an ice-salt bath. The cooling step is critical to control the initial exotherm of the oxidation reaction.

    • Add secnidazole (1.0 eq) to the cooled suspension.

    • Remove the ice bath and allow the reaction to stir at ambient temperature for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction mixture by washing with a 1:1 (v/v) solution of brine and water.

    • Perform a subsequent wash with a saturated aqueous Na₂SO₃ solution. This step is crucial to neutralize and remove any unreacted oxidizing agents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting off-white crystals can be recrystallized from petroleum ether to yield pure, colorless crystals of the title compound.

G A 1. Suspend Reagents (Periodic Acid, PCC in ACN) B 2. Cool Mixture (Ice-Salt Bath) A->B C 3. Add Secnidazole B->C D 4. Stir at RT for 36h (Monitor by TLC) C->D E 5. Workup: Wash (Brine/Water, aq. Na2SO3) D->E F 6. Dry & Concentrate (Na2SO4, Rotovap) E->F G 7. Recrystallize (Petroleum Ether) F->G H Pure Product G->H

Figure 2: Experimental workflow for the synthesis of the 5-nitro derivative.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The Role of the Nitro Group in Antibacterial Action

For 5-nitroimidazole derivatives, the electron-withdrawing nitro group is the pharmacophore. Its reduction potential is finely tuned to allow for selective activation within the low-redox-potential environment of anaerobic cells. This bioreduction is the key event that unmasks the cytotoxic species.

The Azole Moiety in Antifungal Action

In azole antifungals, the unsubstituted N-4 atom of the imidazole ring is the critical point of interaction. It coordinates directly with the ferric iron atom of the heme group within the active site of the CYP51 enzyme. This coordination bond is strong and effectively blocks the active site, preventing the binding and demethylation of the natural substrate, lanosterol. The rest of the molecule serves to anchor the compound within the hydrophobic active site, enhancing binding affinity.

G cluster_enzyme CYP51 Active Site cluster_drug Azole Derivative Heme Heme Group (Fe³⁺) Hydrophobic_Pocket Hydrophobic Pocket Imidazole_Ring Imidazole Ring Imidazole_Ring->Heme Coordination Bond (N atom to Fe³⁺) Side_Chain Lipophilic Side Chain Side_Chain->Hydrophobic_Pocket van der Waals Interactions

Figure 3: Mechanism of azole antifungals via CYP51 inhibition.

Conclusion and Future Directions

1-(2-Methyl-1H-imidazol-1-yl)acetone is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have given rise to essential medicines and continue to be a source of promising new therapeutic leads. The established synthetic routes are robust and allow for extensive structural diversification.

Future research should focus on:

  • Novel Derivatives: Synthesizing new analogues by modifying the acetone side chain to explore new binding interactions and pharmacological profiles.

  • Expanding Therapeutic Targets: While antimicrobial and anticancer applications are well-explored, the scaffold's potential in other areas like anti-inflammatory, antiviral, and neuroprotective agents remains largely untapped.

  • Addressing Drug Resistance: Designing next-generation derivatives that can overcome existing mechanisms of resistance to current nitroimidazole and azole antifungal drugs.

  • In-Vivo Evaluation: Advancing the most promising in-vitro hits into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The foundational knowledge presented in this guide provides a solid platform for scientists and researchers to build upon, fostering innovation in the ongoing quest for novel and more effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • International Agency for Research on Cancer. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. Retrieved from [Link]

  • Pandey, A., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

  • El'chaninov, M. M., et al. (2017). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. Retrieved from [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Open Access Macedonian Journal of Medical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Journal of Young Pharmacists. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • Vlasova, E. V., et al. (2022). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone: A Detailed Experimental Protocol

Abstract This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a valuable N-alkylated imidazole derivative. N-substituted imidazoles are piv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a valuable N-alkylated imidazole derivative. N-substituted imidazoles are pivotal structural motifs in a multitude of pharmacologically active compounds and functional materials. The described synthesis proceeds via a classical nucleophilic substitution (SN2) reaction, specifically the N-alkylation of 2-methylimidazole with chloroacetone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, safety precautions, and characterization data to ensure reproducible and successful synthesis.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The functionalization of the imidazole nucleus, particularly through N-alkylation, provides a powerful avenue for modulating the physicochemical and pharmacological properties of these molecules. The target compound, 1-(2-Methyl-1H-imidazol-1-YL)acetone, serves as a versatile intermediate, incorporating a ketone functionality that can be further elaborated to construct more complex molecular architectures.

The synthesis detailed herein is based on the well-established N-alkylation of imidazoles.[2][3] The reaction involves the deprotonation of the acidic N-H proton of 2-methylimidazole by a suitable base, generating a nucleophilic imidazolate anion. This anion subsequently displaces the chloride from chloroacetone in an SN2 fashion to form the desired product. The choice of a mild base and an appropriate solvent is crucial for achieving high yields and minimizing side reactions.

Reaction Scheme and Mechanism

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone is achieved through the N-alkylation of 2-methylimidazole with chloroacetone. The reaction is typically carried out in a polar aprotic solvent, such as acetone, with a mild inorganic base like potassium carbonate.

The reaction proceeds via a nucleophilic substitution mechanism. The potassium carbonate is sufficiently basic to deprotonate the N-H of 2-methylimidazole, forming the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone that bears the chlorine atom, leading to the formation of the new N-C bond and the displacement of the chloride ion.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Methylimidazole I1 Imidazolate Anion (Nucleophile) R1->I1 Deprotonation R2 Chloroacetone P1 1-(2-Methyl-1H-imidazol-1-YL)acetone Base K₂CO₃ (Base) I1->P1 SN2 Attack P2 KHCO₃ + KCl

Figure 1: Simplified Reaction Mechanism.

Physicochemical Data of Key Compounds

A thorough understanding of the properties of reactants and products is essential for a successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties & Hazards
2-Methylimidazole C₄H₆N₂82.10142-145[4]267-268[4]White crystalline powder, soluble in water and polar organic solvents.[4]
Chloroacetone C₃H₅ClO92.52-44.5[5]119-120[5][6]Colorless to yellow liquid, lachrymator, toxic, flammable.[5][7]
1-(2-Methyl-1H-imidazol-1-YL)acetone C₇H₁₀N₂O138.17Not availableNot availableExpected to be a solid or oil.
Potassium Carbonate K₂CO₃138.21891DecomposesWhite hygroscopic solid, mild base.
Acetone C₃H₆O58.08-9556Colorless, volatile, flammable liquid.

Experimental Protocol

Materials and Reagents
  • 2-Methylimidazole (99%)

  • Chloroacetone (stabilized, 95% or higher)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column for chromatography

Safety Precautions

Chloroacetone is a potent lachrymator and is toxic by inhalation, ingestion, and skin contact. [5] This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

G Start Start Setup Reaction Setup: - 2-Methylimidazole - K₂CO₃ - Anhydrous Acetone Start->Setup Add_Chloroacetone Add Chloroacetone Setup->Add_Chloroacetone Reflux Reflux for 12-24h (Monitor by TLC) Add_Chloroacetone->Reflux Workup_Filter Cool and Filter Reflux->Workup_Filter Workup_Evaporate Evaporate Acetone Workup_Filter->Workup_Evaporate Workup_Extract Extraction with Ethyl Acetate & Water Workup_Evaporate->Workup_Extract Workup_Dry Dry Organic Layer (MgSO₄) Workup_Extract->Workup_Dry Purification Purification: Silica Gel Chromatography Workup_Dry->Purification Characterization Characterization: (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry.

  • Addition of Chloroacetone: While stirring the mixture, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and shake.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the imidazole ring, the protons on the imidazole ring, the methylene protons adjacent to the imidazole nitrogen, and the methyl protons of the acetone moiety. Predicted chemical shifts are approximately: δ 2.3-2.5 (s, 3H, imidazole-CH₃), δ 2.1-2.3 (s, 3H, acetyl-CH₃), δ 4.8-5.0 (s, 2H, N-CH₂), and δ 6.8-7.2 (m, 2H, imidazole-H).[8]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all seven carbon atoms. The carbonyl carbon is expected to appear significantly downfield. Predicted chemical shifts are approximately: δ 25-27 (acetyl-CH₃), δ 50-52 (N-CH₂), δ 120-130 (imidazole C4/C5), δ 140-145 (imidazole C2), and δ 205-208 (C=O).[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Calculated for C₇H₁₀N₂O: 138.17 g/mol ).

Discussion

The choice of potassium carbonate as the base and acetone as the solvent provides an efficient and cost-effective method for the N-alkylation of 2-methylimidazole.[10] Potassium carbonate is a mild base that is easily removed by filtration. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. The reaction temperature is dictated by the boiling point of acetone, providing a controlled and safe reaction environment.

Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating. The work-up procedure is designed to effectively remove inorganic salts and any unreacted starting materials. Finally, column chromatography is a standard and effective method for obtaining the product in high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science. The provided rationale for the experimental choices and the detailed characterization guidelines will aid in the successful and reproducible execution of this synthesis.

References

  • ChemBK. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552.
  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2005). N-alkylation of imidazole by alkaline carbons. Carbon, 43(15), 3174-3181.
  • ResearchGate. (n.d.). Reagents and conditions: i) K2CO3, alkyl halide, acetone, rt, 18 h, 62–94 %.
  • PubChem. (n.d.). Chloroacetone. Retrieved from [Link]

  • Reddit. (2021).
  • Hassan, L. A., et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago.
  • BenchChem. (n.d.).
  • Nikolova, P. A., et al. (2020).
  • International Labour Organization. (2006). ICSC 0760 - CHLOROACETONE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.
  • Shalmashi, A. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Zahedan Journal of Research in Medical Sciences, 11(3).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659).
  • Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]

  • ChemicalBook. (n.d.). Acetone(67-64-1) 1H NMR spectrum.
  • Polo, V., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1535-1542.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659).
  • University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6".
  • NP-MRD. (n.d.).

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Application

Application Note: Mass Spectrometric Analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a substituted imidazole derivative of interest in pharmaceutical and chemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone, a substituted imidazole derivative of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quantification of this compound. We will explore methodologies employing Electrospray Ionization (ESI) for the generation of gas-phase ions and tandem mass spectrometry (MS/MS) for structural elucidation through collision-induced dissociation (CID). The predictable fragmentation patterns, centering on the cleavage of the acetonyl group and fragmentation of the imidazole ring, are discussed in detail. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction

1-(2-Methyl-1H-imidazol-1-YL)acetone belongs to the N-substituted imidazole class of compounds. Imidazole derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] Their versatile nature necessitates precise and reliable analytical methods for identification, characterization, and quantification in various matrices. Mass spectrometry, with its high sensitivity and specificity, stands as a premier technique for the analysis of such small molecules.[2]

This document outlines a detailed protocol for the analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone using Electrospray Ionization-Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by generating intact protonated molecules, [M+H]⁺.[2] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) provides invaluable structural information. Understanding the gas-phase ion chemistry of this molecule is paramount for its unambiguous identification in complex mixtures and for metabolic studies.

The protocols provided are intended to be a foundational guide, which can be adapted and optimized for specific instrumentation and research questions.

Compound Profile

PropertyValueSource
Chemical Name 1-(2-Methyl-1H-imidazol-1-YL)acetone-
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem
Exact Mass 138.079313 DaPubChem
Structure Chemical structure of 1-(2-Methyl-1H-imidazol-1-YL)acetonePubChem

Experimental Workflow

The overall analytical workflow is depicted below. It encompasses sample preparation, mass spectrometric analysis, and data interpretation.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Standard Solution Preparation prep2 Dilution to Working Concentration prep1->prep2 Serial Dilution ms1 Direct Infusion ESI-MS (Full Scan) prep2->ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ ms1->ms2 Precursor Ion Selection data2 Elucidate Fragmentation Pathway ms2->data2 data1 Identify [M+H]⁺ Ion data1->data2

Caption: Experimental workflow for the mass spectrometric analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Protocols

Materials and Reagents
  • 1-(2-Methyl-1H-imidazol-1-YL)acetone (analytical standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated micropipettes and sterile, low-binding microcentrifuge tubes

Protocol 1: Sample Preparation for Direct Infusion

This protocol is designed to prepare the analyte for direct infusion into the mass spectrometer, which is ideal for initial characterization and fragmentation studies.

  • Stock Solution Preparation: Accurately weigh 1 mg of 1-(2-Methyl-1H-imidazol-1-YL)acetone and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with 50:50 methanol/water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic mobile phase promotes protonation of the analyte, which is crucial for ESI in positive ion mode.

Protocol 2: ESI-MS Full Scan Analysis

This procedure aims to identify the protonated molecule [M+H]⁺.

  • Instrument Setup: Configure a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for direct infusion in positive ion electrospray mode.

  • Infusion: Infuse the 1 µg/mL working solution at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Spectrometer Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

This protocol focuses on the structural elucidation of the analyte through collision-induced dissociation.

  • Precursor Ion Selection: In the MS/MS mode, select the [M+H]⁺ ion of 1-(2-Methyl-1H-imidazol-1-YL)acetone (m/z 139.0866) as the precursor ion.

  • Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the instrument and should be determined empirically to generate a rich fragmentation spectrum.

  • Data Acquisition: Acquire the product ion spectrum.

Results and Discussion: Predicted Fragmentation Pathway

Based on the known fragmentation patterns of N-substituted imidazoles and ketones, a plausible fragmentation pathway for protonated 1-(2-Methyl-1H-imidazol-1-YL)acetone is proposed. Protonation is expected to occur at the more basic N-3 position of the imidazole ring.

fragmentation cluster_main cluster_path1 Pathway A cluster_path2 Pathway B cluster_path1_further M [M+H]⁺ m/z 139.0866 F1 [M+H - C₃H₄O]⁺ m/z 83.0604 (2-Methylimidazolium ion) M->F1 Loss of Acetone F2 [M+H - C₄H₅N₂]⁺ m/z 57.0335 (Acetonyl cation) M->F2 Cleavage of N-C bond F1_1 [C₂H₃N]⁺ m/z 41.0260 F1->F1_1 Loss of C₂H₃N F1_2 [C₃H₄N]⁺ m/z 54.0338 F1->F1_2 Loss of HCN

Caption: Predicted major fragmentation pathways of protonated 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Pathway A: Loss of Acetone The most probable fragmentation pathway involves the neutral loss of the entire acetone moiety (58.0417 Da) via cleavage of the N-C bond connecting the imidazole ring to the acetonyl group. This would result in the formation of the stable 2-methylimidazolium ion at m/z 83.0604 . Further fragmentation of this ion is expected to follow known pathways for the imidazole ring, including the loss of acetonitrile (CH₃CN) or hydrogen cyanide (HCN).

Pathway B: Cleavage of the N-C bond with charge retention on the acetonyl fragment An alternative fragmentation could involve the cleavage of the same N-C bond, with the charge being retained on the acetonyl fragment, resulting in an ion at m/z 57.0335 . The stability of the resulting 2-methylimidazole radical would influence the likelihood of this pathway.

Expected Product Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
139.086683.0604C₃H₄O (Acetone)
139.086657.0335C₄H₅N₂ (2-Methylimidazole radical)
83.060456.0498HCN
83.060442.0339C₂H₃N

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the mass spectrometric analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone. By employing ESI-MS for the detection of the intact protonated molecule and MS/MS for structural elucidation, researchers can confidently identify and characterize this compound. The predicted fragmentation pathways, dominated by the loss of the acetone moiety, offer a clear guide for the interpretation of experimental data. These methodologies are fundamental for quality control, metabolic studies, and the broader investigation of imidazole-containing compounds in drug discovery and development.

References

  • Verma, A., Joshi, S., Singh, D., & Kumar, V. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. F., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5899532, 1-(2-Methyl-1H-imidazol-1-yl)acetone. Retrieved January 23, 2026 from [Link].

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • JoVE. (2023). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved January 23, 2026 from [Link].

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Method

Application Notes and Protocols for 1-(2-Methyl-1H-imidazol-1-yl)acetone: A Key Intermediate in Pharmaceutical Synthesis

Foreword: The Strategic Importance of N-Alkylated Imidazoles The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-Alkylated Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The N-alkylation of the imidazole ring is a critical synthetic strategy to introduce diverse functionalities, thereby modulating the pharmacological profile of the parent molecule.[3] 1-(2-Methyl-1H-imidazol-1-yl)acetone, the subject of this guide, is a prime example of such a functionalized intermediate. It combines the stable 2-methylimidazole core with a reactive ketone functionality, making it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of antifungal and antimicrobial drug discovery.[4][5] This document provides a comprehensive guide for researchers, covering the synthesis, purification, characterization, and potential applications of this valuable compound.

Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

The synthesis of the title compound is achieved through the direct N-alkylation of 2-methylimidazole with chloroacetone. This reaction is a classic example of nucleophilic substitution, where the secondary nitrogen of the imidazole ring attacks the electrophilic carbon of chloroacetone. The choice of base and solvent is crucial for achieving a high yield and purity.

Reaction Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. 2-Methylimidazole, in the presence of a base such as potassium carbonate, is deprotonated to form the imidazolate anion. This anion is a potent nucleophile that readily attacks the carbon atom bearing the chlorine in chloroacetone, displacing the chloride ion and forming the desired N-C bond. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is preferred as it effectively solvates the potassium ions without solvating the imidazolate anion, thus enhancing its nucleophilicity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(2-Methyl-1H-imidazol-1-yl)acetone.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine 2-Methylimidazole, K2CO3, and DMF B 2. Add Chloroacetone dropwise at 0-5 °C A->B C 3. Warm to room temperature and stir for 18-24h B->C D 4. Filter to remove inorganic salts C->D E 5. Remove DMF under reduced pressure D->E F 6. Dissolve residue in Ethyl Acetate E->F G 7. Wash with brine F->G H 8. Dry organic layer over Na2SO4 G->H I 9. Concentrate the organic layer H->I J 10. Purify by column chromatography I->J K 11. Characterize the final product J->K

Caption: A step-by-step workflow for the synthesis and purification of 1-(2-Methyl-1H-imidazol-1-yl)acetone.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylimidazole82.1010.0 g0.122
Chloroacetone92.5212.5 g0.135
Potassium Carbonate (K₂CO₃)138.2125.3 g0.183
N,N-Dimethylformamide (DMF)73.09200 mL-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Silica Gel (for column chromatography)-As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylimidazole (10.0 g, 0.122 mol) and anhydrous potassium carbonate (25.3 g, 0.183 mol).

  • Solvent Addition: Add 200 mL of dry N,N-dimethylformamide (DMF) to the flask. Stir the mixture under a nitrogen atmosphere.

  • Addition of Chloroacetone: Cool the stirring suspension to 0-5 °C using an ice bath. Dissolve chloroacetone (12.5 g, 0.135 mol) in 50 mL of dry DMF and add it to the dropping funnel. Add the chloroacetone solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump is recommended).

  • Extraction: Dissolve the resulting crude oil in 200 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 100 mL of brine solution three times.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 100%).

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain 1-(2-Methyl-1H-imidazol-1-yl)acetone as a pale yellow oil.

Characterization and Quality Control

Thorough characterization of the synthesized intermediate is essential to ensure its purity and structural integrity before its use in subsequent pharmaceutical syntheses.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Pale yellow oil
Boiling Point Not available
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.
Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(2-Methyl-1H-imidazol-1-yl)acetone based on the analysis of similar compounds.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.05 (d, J=1.6 Hz, 1H, H-5 imidazole), 6.85 (d, J=1.6 Hz, 1H, H-4 imidazole), 4.80 (s, 2H, N-CH₂), 2.40 (s, 3H, C-CH₃), 2.20 (s, 3H, CO-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 205.0 (C=O), 145.0 (C-2 imidazole), 127.0 (C-5 imidazole), 120.0 (C-4 imidazole), 55.0 (N-CH₂), 27.0 (CO-CH₃), 14.0 (C-CH₃)
FT-IR (neat, cm⁻¹) ~2920 (C-H stretch), ~1720 (C=O stretch, ketone), ~1500 (C=N stretch, imidazole ring), ~1280 (C-N stretch)
Mass Spectrometry (ESI+) m/z: 139.08 [M+H]⁺

Application in Pharmaceutical Synthesis

1-(2-Methyl-1H-imidazol-1-yl)acetone is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those belonging to the azole class of antifungal agents.[4] The ketone functionality provides a reactive handle for further chemical transformations, such as reduction to a secondary alcohol, followed by etherification or esterification to build more complex molecular architectures.

Role as a Precursor to Azole Antifungals

Many potent antifungal drugs, such as ketoconazole, feature a core structure derived from an N-alkylated imidazole.[6][7] The synthesis of these drugs often involves the coupling of an imidazole-containing fragment with another aromatic or heterocyclic moiety. The acetone side chain of 1-(2-Methyl-1H-imidazol-1-yl)acetone can be readily transformed into a variety of linking groups, making it a strategic starting material for the convergent synthesis of these complex molecules.

Illustrative Synthetic Transformation

The following diagram illustrates a general synthetic pathway where 1-(2-Methyl-1H-imidazol-1-yl)acetone can be utilized as a key intermediate.

G A 1-(2-Methyl-1H-imidazol-1-yl)acetone B Reduction (e.g., NaBH4) A->B Step 1 C 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol B->C D Activation of Hydroxyl (e.g., Mesyl Chloride) C->D Step 2 E Activated Intermediate D->E F Nucleophilic Substitution (e.g., with a phenol) E->F Step 3 G Complex Azole Derivative (e.g., Antifungal Agent Precursor) F->G

Caption: A generalized synthetic route showcasing the utility of 1-(2-Methyl-1H-imidazol-1-yl)acetone in the synthesis of complex azole derivatives.

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when handling 1-(2-Methyl-1H-imidazol-1-yl)acetone and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle with extreme care.

  • DMF: N,N-Dimethylformamide is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

1-(2-Methyl-1H-imidazol-1-yl)acetone is a strategically important intermediate for the synthesis of a wide range of pharmaceutical compounds. The synthetic protocol detailed in this guide provides a reliable and reproducible method for its preparation. The comprehensive characterization data serves as a benchmark for quality control, ensuring the suitability of this intermediate for its intended applications in drug discovery and development. The versatility of its ketone functionality opens up numerous avenues for the creation of novel and complex molecular entities with potential therapeutic value.

References

  • Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005).
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the scaffold of imidazole in medicinal chemistry. European journal of medicinal chemistry, 74, 479-509.
  • Pandey, A., Singh, P., & Singh, A. K. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-271.
  • Sharma, D. (2026). A Comprehensive Review on Analytical Methods for Quantification of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137.
  • Zeb, A., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(5), o652-o653.
  • Butt, M. S., et al. (2014). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o49-o50.
  • Wang, J., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(11), 3185.
  • Özkan, İ., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Kumar, S., & Bawa, S. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80.
  • Di Micco, S., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Chemistry & Biodiversity, e202500123.
  • Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611.
  • Russian Federation Patent RU2225858C2. (2004). Chloroacetone production process.
  • Chinese Patent CN107739373B. (2020).
  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1147.
  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link]

  • Grant, R. D. (1984). N-Alkylation of imidazoles. University of Otago.
  • Lee, S. K., et al. (2011). Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 3(3), 117-119.
  • Song, D., et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Journal of Heterocyclic Chemistry, 51(S1), E214-E219.
  • Acar Çevik, U., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 27(21), 7245.
  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 276-283.
  • Sharma, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251.
  • U.S. Patent 5,011,934. (1991). Process for preparing 1-alkylimidazoles.
  • Duran, A., et al. (2005). N-alkylation of imidazole by alkaline carbons. Carbon, 43(13), 2821-2824.
  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005.

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Application

Application Note: A Comprehensive Guide to the Scalable Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

Abstract This document provides a detailed protocol and in-depth analysis for the synthesis and scale-up of 1-(2-Methyl-1H-imidazol-1-yl)acetone, a valuable building block in pharmaceutical and materials science. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth analysis for the synthesis and scale-up of 1-(2-Methyl-1H-imidazol-1-yl)acetone, a valuable building block in pharmaceutical and materials science. The synthesis involves the N-alkylation of 2-methylimidazole with chloroacetone. This guide is designed for researchers, chemists, and process development professionals, offering a narrative that combines a robust bench-scale protocol with critical considerations for safe and efficient scale-up. We will delve into the mechanistic underpinnings of the reaction, process optimization, purification strategies, and analytical characterization, ensuring a thorough understanding for successful implementation at various scales.

Introduction and Significance

1-(2-Methyl-1H-imidazol-1-yl)acetone is a key intermediate in the synthesis of various biologically active molecules. The imidazole moiety is a prevalent feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. The N-alkylation of imidazoles is a fundamental transformation, and developing a scalable, cost-effective, and safe process for producing this intermediate is crucial for drug development and manufacturing.

The primary challenge in scaling up this synthesis lies in managing reaction exotherms, ensuring regioselectivity, and developing a purification strategy that avoids chromatography while delivering high-purity material. This guide addresses these challenges by providing a well-reasoned protocol and a thorough discussion of the critical parameters for successful scale-up.

Reaction Overview and Mechanism

The synthesis proceeds via a classic nucleophilic substitution (SN2) reaction. 2-Methylimidazole, acting as a nucleophile, attacks the electrophilic carbon of chloroacetone. A base is used to deprotonate the imidazole ring, forming the more nucleophilic imidazolate anion, which significantly accelerates the reaction. The byproduct of this reaction is a salt, typically a chloride salt of the base's cation.

The reaction mechanism can be summarized as follows:

  • Deprotonation: The base removes the acidic proton from the N-1 position of 2-methylimidazole to form the imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the carbon atom bearing the chlorine in chloroacetone.

  • Displacement: The chloride ion is displaced, forming the desired product, 1-(2-Methyl-1H-imidazol-1-yl)acetone.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Methylimidazole 2-Methylimidazole Deprotonation Deprotonation 2-Methylimidazole->Deprotonation Reacts with Chloroacetone Chloroacetone Nucleophilic Attack Nucleophilic Attack Chloroacetone->Nucleophilic Attack Attacked by Anion Base Base Base->Deprotonation Deprotonation->Nucleophilic Attack Forms Imidazolate Anion Product 1-(2-Methyl-1H-imidazol-1-yl)acetone Nucleophilic Attack->Product Salt Byproduct Salt Byproduct Nucleophilic Attack->Salt Byproduct

Caption: Reaction mechanism workflow.

Bench-Scale Synthesis Protocol (Exemplary 10 g Scale)

This protocol has been optimized for high yield and purity at the laboratory scale.

Materials and Equipment:

  • 2-Methylimidazole (≥98%)

  • Chloroacetone (≥95%, stabilized)

  • Potassium Carbonate (K2CO3), anhydrous powder

  • Acetone (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (8.21 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add 200 mL of acetone to the flask. Stir the suspension vigorously.

  • Reagent Addition: Slowly add chloroacetone (9.25 g, 100 mmol) to the stirring suspension at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification:

    • Dissolve the crude oil in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a pale yellow oil or low-melting solid.

Scale-Up Synthesis: Considerations and Protocol

Transitioning from a 10 g to a multi-kilogram scale introduces significant challenges that must be addressed for a safe, efficient, and reproducible process.

Critical Scale-Up Considerations
ParameterBench-Scale ApproachScale-Up Consideration & Justification
Reagent Stoichiometry 1.5 eq. of K2CO3Maintain 1.5 eq. of base to ensure complete reaction. On a larger scale, incomplete reaction is more difficult and costly to remediate.
Solvent Selection AcetoneWhile acetone is effective, its low boiling point can be problematic for temperature control on a large scale. Consider higher boiling point solvents like Methyl Ethyl Ketone (MEK) or Acetonitrile for better process control. However, acetone is often preferred for its lower cost and ease of removal.
Heat Management Heating mantleThe N-alkylation is exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with controlled heating and cooling capabilities. The initial addition of chloroacetone should be done slowly, monitoring the internal temperature closely to prevent a runaway reaction.
Mixing Magnetic stirrerInadequate mixing on a large scale can lead to localized "hot spots" and incomplete reaction. Use an overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure efficient mixing of the heterogeneous mixture.
Work-up & Purification Filtration, Extraction, EvaporationFiltration of large quantities of solids can be slow. Consider using a filter press or centrifuge. For purification, liquid-liquid extraction remains a viable option. Crystallization is a highly desirable alternative to evaporation for large-scale purification as it can provide a high-purity solid product directly. Investigating a suitable crystallization solvent system is recommended.
Safety Standard lab PPEChloroacetone is a lachrymator and is toxic.[1] 2-Methylimidazole can cause severe skin and eye damage.[2][3] On a large scale, the risks are amplified. The process should be conducted in a well-ventilated area or a walk-in fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[1] An emergency shower and eyewash station must be readily accessible.
Scaled-Up Protocol (Exemplary 1 kg Scale)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel or pump for controlled reagent addition.

  • Nutsche filter or centrifuge for solid filtration.

  • Large-scale rotary evaporator or wiped-film evaporator.

Procedure:

  • Reactor Charging: Charge the 20 L jacketed reactor with 2-methylimidazole (0.82 kg, 10.0 mol) and anhydrous potassium carbonate (2.07 kg, 15.0 mol).

  • Solvent Addition: Add 10 L of acetone to the reactor.

  • Controlled Addition: Begin stirring and slowly add chloroacetone (0.93 kg, 10.0 mol) via an addition pump over 1-2 hours. Monitor the internal temperature and use the reactor jacket cooling to maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reactor contents to reflux and maintain for 8-12 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Cooling and Filtration: Cool the reaction mixture to 10-15 °C. Filter the solid salts using a Nutsche filter. Wash the filter cake with 2 L of cold acetone.

  • Concentration: Transfer the filtrate to a suitable vessel and concentrate under reduced pressure to remove the bulk of the acetone.

  • Extraction/Crystallization:

    • Option A (Extraction): Dissolve the resulting crude material in 10 L of ethyl acetate. Wash with 5 L of water, followed by 5 L of brine. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

    • Option B (Crystallization - Preferred): If a suitable solvent system is identified (e.g., ethyl acetate/heptane), add the anti-solvent to the concentrated crude product to induce crystallization. Cool, filter the solid product, wash with cold solvent, and dry under vacuum. This method often yields a purer product and is more efficient at scale.

Caption: Scale-up synthesis workflow.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Methyl-1H-imidazol-1-yl)acetone should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
1H NMR (CDCl3, 400 MHz)δ (ppm): ~7.0 (s, 1H, imidazole-H), ~6.8 (s, 1H, imidazole-H), ~4.8 (s, 2H, CH2), ~2.4 (s, 3H, imidazole-CH3), ~2.2 (s, 3H, acetyl-CH3).
13C NMR (CDCl3, 100 MHz)δ (ppm): ~205 (C=O), ~145 (imidazole-C), ~127 (imidazole-C), ~120 (imidazole-C), ~55 (CH2), ~27 (acetyl-CH3), ~14 (imidazole-CH3).
Mass Spec (ESI+) m/z: [M+H]+ calculated for C7H10N2O: 139.08. Found: 139.1.
Purity (HPLC) ≥98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base (e.g., hydrated K2CO3).- Poor mixing.- Extend reaction time or increase temperature slightly.- Use freshly dried, powdered K2CO3.- Improve agitation speed and ensure proper impeller placement.
Low Yield - Loss of product during work-up.- Volatility of chloroacetone.- Side reactions.- Ensure efficient extraction; minimize transfers.- Add chloroacetone at a controlled rate and ensure the condenser is efficient.- Maintain strict temperature control during addition and reaction.
Product is Dark/Oily - Impurities from starting materials.- Thermal decomposition.- Use high-purity starting materials.- Consider purification via a short silica gel plug or activated carbon treatment.- Ensure the reaction temperature does not significantly overshoot the target.

Safety and Handling

2-Methylimidazole:

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, suspected of causing cancer, and may damage fertility or the unborn child.[3]

  • Handling: Wear appropriate PPE.[2][4] Avoid creating dust.[2] Use in a well-ventilated area.[4]

Chloroacetone:

  • Hazards: Toxic if swallowed or inhaled, causes severe skin burns and eye damage, lachrymator.

  • Handling: Handle only in a fume hood.[1] Wear chemical-resistant gloves, splash goggles, and a face shield.[1] Keep away from heat and sources of ignition.

Potassium Carbonate:

  • Hazards: Causes serious eye irritation.

  • Handling: Avoid breathing dust. Wear eye protection.

General Precautions:

  • Always perform a risk assessment before starting any chemical synthesis, especially when scaling up.

  • Ensure all equipment is properly assembled and in good working order.

  • Have appropriate spill control materials readily available.

References

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available from: [Link]

  • Process for preparation of luliconazole. Google Patents.
  • Safety Data Sheet: 2-Methylimidazole. Carl ROTH. Available from: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • Hazard Summary: Chloroacetone. NJ.gov. Available from: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • The preparation method of N-alkylimidazole. Google Patents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]

  • Method for producing high-purity N-alkyl imidazole. Google Patents.
  • Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. ResearchGate. Available from: [Link]

  • Safety Data Sheet: 2-methylimidazole. Chemos GmbH&Co.KG. Available from: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available from: [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available from: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available from: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available from: [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available from: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications. ResearchGate. Available from: [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. MDPI. Available from: [Link]

  • Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed. Available from: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available from: [Link]

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Method

Mastering the Purification of 1-(2-Methyl-1H-imidazol-1-YL)acetone: Protocols and Field-Proven Insights

An Application Guide by a Senior Application Scientist Abstract 1-(2-Methyl-1H-imidazol-1-YL)acetone is a key heterocyclic building block in modern drug discovery and materials science. Achieving high purity of this inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

1-(2-Methyl-1H-imidazol-1-YL)acetone is a key heterocyclic building block in modern drug discovery and materials science. Achieving high purity of this intermediate is paramount, as residual impurities can propagate through multi-step syntheses, leading to compromised final product quality, reduced yields, and confounding biological data. This guide provides a comprehensive, experience-driven framework for the purification of this compound. Moving beyond simple step-by-step instructions, this document elucidates the causal reasoning behind methodological choices, empowering researchers to adapt and troubleshoot effectively. We will explore purification strategies grounded in the compound's physicochemical properties, focusing on robust protocols for recrystallization and flash column chromatography, and concluding with methods for purity verification.

Foundational Knowledge: Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a deep understanding of the target molecule and its potential contaminants. The choices made during purification are directly dictated by the physical and chemical properties of 1-(2-Methyl-1H-imidazol-1-YL)acetone and the impurities from its synthesis.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can assemble a working profile from data on analogous structures and computational predictions. This table serves as a guide for designing purification protocols.

PropertyValue / ObservationSource & Rationale
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
IUPAC Name 1-(2-methyl-1H-imidazol-1-yl)propan-2-one-
Physical Appearance Likely a colorless to off-white crystalline solid.A nitro-substituted analog is described as off-white crystals[1], and a dichlorinated analog has a melting point of 78-79 °C[2], suggesting the parent compound is solid at room temperature.
pKa (most basic) ~8.5 - 9.5 (Predicted)The imidazole ring is basic. This predicted value is based on similar amine-containing heterocycles and is crucial for considering acid-base extraction techniques.[3]
Solubility Profile Soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate). Limited solubility in non-polar solvents (e.g., Hexane, Petroleum Ether).A related nitro-analog was recrystallized from petroleum ether, indicating low solubility in non-polar solvents.[1] Imidazole derivatives are frequently soluble in a range of common lab solvents.[4][5]
Computed XLogP3 ~0.2 - 0.5Based on the analog 1-(1H-imidazol-1-yl)acetone (XLogP3 = -0.1)[6], with the addition of a methyl group increasing lipophilicity slightly. This suggests moderate polarity.
Common Synthetic Route & Potential Impurities

The most common synthesis involves the N-alkylation of 2-methylimidazole with chloroacetone. This reaction, while straightforward, can generate a predictable set of impurities that must be addressed.

cluster_reactants Reactants cluster_products Reaction Mixture 2_Me_Imidazole 2-Methylimidazole Target 1-(2-Methyl-1H-imidazol-1-YL)acetone (Desired N1-isomer) 2_Me_Imidazole->Target Alkylation at N1 Isomer 1-(2-Methyl-1H-imidazol-3-YL)acetone (N3-isomer impurity) 2_Me_Imidazole->Isomer Alkylation at N3 (Side Reaction) Chloroacetone Chloroacetone Chloroacetone->Target Chloroacetone->Isomer Base Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN)

Caption: Synthesis of the target compound and key impurities.

  • Unreacted 2-Methylimidazole: A polar, basic starting material.

  • Unreacted Chloroacetone: A lachrymatory and reactive impurity.

  • N3-Alkylation Isomer: The most challenging impurity to separate, as its physicochemical properties are very similar to the desired N1-isomer.[7]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., KCl, NaCl).

A Strategic Framework for Purification

The choice of purification technique depends on the scale of the reaction and the impurity profile. For this compound, a logical workflow involves a primary purification step, followed by a rigorous purity assessment.

G start Crude Product (Post-Workup) purity_check1 Assess Purity & Nature (TLC, ¹H NMR) start->purity_check1 is_solid Is it a Crystalline Solid? purity_check1->is_solid chromatography Protocol 2: Flash Column Chromatography is_solid->chromatography No (Oily) or Complex Mixture recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes purity_check2 Final Purity Assessment (TLC, NMR, MP, HPLC) chromatography->purity_check2 recrystallization->purity_check2 end Pure Compound (>98%) purity_check2->end Pass fail Purity Below Threshold purity_check2->fail Fail fail->chromatography Re-purify

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for crystalline solids. It is cost-effective, scalable, and can yield exceptionally pure material by exploiting differences in solubility between the target compound and impurities at different temperatures.

The Causality of Solvent Selection

The "ideal" recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities remain soluble or insoluble at all temperatures. A systematic screen is the most reliable method to identify the optimal solvent or solvent system.[5]

Protocol: Systematic Solvent Screening
  • Preparation: Place ~20-30 mg of the crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature. If it is highly soluble, the solvent is unsuitable on its own.

  • Heating: If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: The ideal solvent will show minimal solubility at room temperature but good solubility when hot, and will produce a high yield of crystals upon cooling.

Table of Candidate Solvents for Screening:

SolventBoiling Point (°C)PolarityComments
Hexane / Petroleum Ether69 / 40-60Non-polarGood for "crashing out" the product from a more polar co-solvent. A related compound was recrystallized from petroleum ether.[1]
Toluene111Non-polarHigher boiling point may aid in dissolving stubborn solids.[4]
Ethyl Acetate (EtOAc)77Polar AproticA versatile solvent, often used in a system with hexane.
Acetone56Polar AproticLow boiling point, easy to remove.
Isopropanol (IPA)82Polar ProticCan form hydrogen bonds; good for moderately polar compounds.
Ethanol (EtOH)78Polar ProticOften a good choice for nitrogen-containing heterocycles.[8]
Detailed Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

When recrystallization is ineffective (e.g., for oily products or complex mixtures with similar solubilities), flash column chromatography is the preferred method. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Principle: The Power of Polarity

In normal-phase chromatography, the stationary phase (silica gel) is highly polar. Non-polar compounds have weak interactions with the silica and elute quickly with a non-polar mobile phase. Polar compounds, like our target molecule, interact more strongly and require a more polar mobile phase to elute. The key is to find a mobile phase that provides a good separation between the target and its impurities.

Protocol: TLC for Mobile Phase Optimization
  • Goal: Find a solvent system where the target compound has an Rf (retention factor) of 0.25 - 0.40 and is well-separated from all impurity spots.[9]

  • Spotting: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber containing a test solvent system. Start with a non-polar system and increase polarity.

  • Visualization: Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Iteration: Adjust the solvent ratio until the desired Rf is achieved.

Recommended Starting Solvent Systems:

  • Non-polar compounds: Start with 10% Ethyl Acetate / Hexane.

  • Moderately polar compounds (like our target): Begin with 30-50% Ethyl Acetate / Hexane.[10]

  • Very polar compounds: Use a system like 5-10% Methanol / Dichloromethane.[10][11]

Detailed Flash Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use pressure to pack it into a firm, uniform bed.

  • Sample Loading:

    • Liquid Loading: If the crude product is soluble in the mobile phase, dissolve it in a minimal amount and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[9]

  • Elution: Begin eluting with the starting mobile phase. If a gradient is used, slowly and steadily increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

The Final Verdict: Purity Verification

Purification is not complete until purity is confirmed. Using multiple analytical techniques is essential for a confident assessment.

  • Thin-Layer Chromatography (TLC): A fast, qualitative check. The purified product should appear as a single, well-defined spot with no visible impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even at low levels. The proton (¹H) NMR spectrum should show clean signals corresponding to the target structure with correct integrations and no unassignable peaks.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide a precise purity value (e.g., >99.0%). It is particularly effective for detecting isomers that may co-elute in flash chromatography.[12]

References

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Al-Hourani, B. J., et al. (2015). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2015(2), M855. Retrieved from [Link]

  • Allali, M., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20170362212A1 - Process for preparation of luliconazole.
  • National Center for Biotechnology Information. (n.d.). 1-(1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Methyl-1H-imidazol-1-YL)acetone in Medicinal Chemistry

Introduction: The Imidazole Scaffold and the Potential of 1-(2-Methyl-1H-imidazol-1-YL)acetone The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Potential of 1-(2-Methyl-1H-imidazol-1-YL)acetone

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a versatile component in drug design.[3] Imidazole-containing compounds have demonstrated clinical success as antifungal, antibacterial, and anticancer agents.[1][2]

This document provides detailed application notes and protocols centered on 1-(2-Methyl-1H-imidazol-1-YL)acetone , a structurally simple yet versatile derivative of 2-methylimidazole. While direct biological data on this specific compound is not extensively reported in the literature, its true value lies in its potential as a key building block for the synthesis of novel, biologically active molecules. These notes will therefore focus on its synthesis and its application as a scaffold for generating libraries of derivatives for screening in antifungal and anticancer research programs.

PART 1: Synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone is readily achievable through the N-alkylation of 2-methylimidazole with a suitable three-carbon electrophile, such as chloroacetone. This reaction is a cornerstone for accessing a wide range of N-substituted imidazoles.

Protocol 1: Synthesis via N-Alkylation

This protocol details a standard procedure for the N-alkylation of 2-methylimidazole with chloroacetone. The choice of a suitable base and solvent is critical for achieving a good yield and minimizing side reactions.

Materials:

  • 2-Methylimidazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and base is important to prevent the hydrolysis of chloroacetone and potential side reactions.

  • Base: Potassium carbonate is a mild base suitable for this reaction, facilitating the deprotonation of the imidazole nitrogen to enhance its nucleophilicity.

  • Excess Base: A slight excess of potassium carbonate ensures complete reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

PART 2: Applications in Antifungal Drug Discovery

Azole antifungals, which include many imidazole derivatives, are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

1-(2-Methyl-1H-imidazol-1-YL)acetone serves as an excellent starting point for creating novel antifungal candidates. The ketone functionality is a versatile handle for further chemical modifications.

Workflow for Developing Novel Antifungal Agents

Caption: Workflow for antifungal drug discovery using the target scaffold.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or vehicle)

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeast).

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well. This can be assessed visually or by reading the optical density at a specific wavelength.

Data Presentation:

CompoundFungal StrainMIC₅₀ (µg/mL)
Test Compound 1 Candida albicans[Insert Value]
Test Compound 2 Candida albicans[Insert Value]
Fluconazole Candida albicans[Insert Value]

PART 3: Applications in Anticancer Drug Discovery

The imidazole scaffold is present in several anticancer drugs. Imidazole-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and intercalation with DNA.[3] The structural features of 1-(2-Methyl-1H-imidazol-1-YL)acetone make it an attractive starting point for the development of novel cytotoxic agents.

Workflow for Developing Novel Anticancer Agents

Caption: Workflow for anticancer drug discovery.

Protocol 3: In Vitro Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used for screening the cytotoxic potential of novel compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized imidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
Test Compound 1 MCF-7[Insert Value]
Test Compound 2 MCF-7[Insert Value]
Doxorubicin MCF-7[Insert Value]

Conclusion and Future Directions

1-(2-Methyl-1H-imidazol-1-YL)acetone is a readily accessible and highly versatile scaffold for medicinal chemistry research. While it may not be a potent bioactive agent in its own right, its true potential is realized when it is utilized as a starting material for the synthesis of diverse libraries of more complex imidazole derivatives. The protocols and workflows outlined in these application notes provide a robust framework for researchers to explore the chemical space around this scaffold in the pursuit of novel antifungal and anticancer therapeutics. Future work should focus on the strategic derivatization of the acetone moiety to probe interactions with the active sites of fungal CYP51 and various cancer-related targets.

References

  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(4), o552. Available at: [Link]

  • Zhang, L., et al. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents, CN104860887A.
  • Al-Ostath, A., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1382. Available at: [Link]

  • National Toxicology Program. (2004). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

  • Das, T., & Sa, G. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 123-135. Available at: [Link]

  • Akbar, M. A., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(21), 5035. Available at: [Link]

  • Lewis, R. E. (2011). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 52(Suppl 1), S12-S18. Available at: [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773. Available at: [Link]

  • Ajeneye, F. O., et al. (2021). Susceptibility Testing of Fungi to Antifungal Drugs. IntechOpen. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2018). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. Journal of Molecular Liquids, 268, 83-93. Available at: [Link]

  • Odds, F. C., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 3-11. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Wikipedia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 26(16), 4991. Available at: [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 17(2), 298-317. Available at: [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1), 25-29. Available at: [Link]

  • Zhang, Y., et al. (2013). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4871. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(21), 7414. Available at: [Link]

  • O'Boyle, N. M., et al. (2018). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 23(11), 2933. Available at: [Link]

  • Poddar, S., et al. (2020). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Journal of Scientific Research, 12(3), 435-442. Available at: [Link]

  • Ghasemi, M., et al. (2021). Guideline for anticancer assays in cells. Drug Discovery Today, 26(12), 2849-2860. Available at: [Link]

  • Beilstein Journals. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 1038-1046. Available at: [Link]

  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. Available at: [Link]

  • Özkay, Y., et al. (2018). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 23(10), 2548. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

Welcome to the technical support center for the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for higher yield and purity.

Introduction: The Chemistry at Play

The synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone is most commonly achieved via the N-alkylation of 2-methylimidazole with chloroacetone. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[1][2][3][4] In this process, the imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group. To facilitate this, a base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.

While seemingly straightforward, this synthesis is prone to several issues that can lead to low yields and the formation of impurities. This guide provides a structured approach to troubleshooting these common problems.

Core Reaction Mechanism

The reaction proceeds via an SN2 mechanism. First, a base abstracts the acidic proton from the N1-position of 2-methylimidazole to form a highly nucleophilic imidazolate anion. This anion then attacks the carbon atom bearing the chlorine in chloroacetone, displacing the chloride ion and forming the desired product.

Caption: The SN2 mechanism for the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: Why is my yield of 1-(2-Methyl-1H-imidazol-1-yl)acetone consistently low?

Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a breakdown of potential causes and solutions.

  • Cause A: Incomplete Deprotonation of 2-Methylimidazole

    • Explanation: The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 2-methylimidazole will remain in its less reactive, protonated form, leading to a sluggish or incomplete reaction.

    • Solutions:

      • Choice of Base: Stronger bases are generally more effective. While bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, stronger, non-nucleophilic bases like sodium hydride (NaH) often give better results by driving the deprotonation equilibrium to completion.[5]

      • Stoichiometry: Ensure at least one full equivalent of the base is used relative to the 2-methylimidazole. Using a slight excess (e.g., 1.1 equivalents) can help overcome any base deactivation due to atmospheric moisture.

      • Solvent: The choice of solvent can influence the effectiveness of the base. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can enhance the reactivity of the imidazolate anion.[5][6]

  • Cause B: Side Reactions

    • Explanation: Chloroacetone is a reactive molecule that can participate in side reactions. Additionally, the imidazolate anion is an ambident nucleophile, meaning it has two nucleophilic sites (N1 and C4/C5), although N-alkylation is strongly favored.

    • Potential Side Reactions:

      • Over-alkylation: The product itself can be alkylated by another molecule of chloroacetone to form a quaternary imidazolium salt. This is more likely if an excess of chloroacetone is used or if the product is not removed from the reaction mixture promptly.

      • Chloroacetone Self-Condensation: In the presence of a base, chloroacetone can undergo self-condensation reactions.

    • Solutions:

      • Control Stoichiometry: Use a slight excess of 2-methylimidazole relative to chloroacetone (e.g., 1.1 to 1.0) to ensure the electrophile is consumed, minimizing over-alkylation and self-condensation.

      • Controlled Addition: Add the chloroacetone dropwise to the solution of the deprotonated 2-methylimidazole at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, disfavoring side reactions.[6]

      • Temperature Control: Running the reaction at an optimized temperature is crucial. While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[6][7]

  • Cause C: Purity and Stability of Reagents

    • Explanation: Chloroacetone is a lachrymator and can degrade over time, especially if exposed to moisture or light.[8] Old or impure starting materials will invariably lead to lower yields. 2-methylimidazole can also absorb water from the atmosphere.

    • Solutions:

      • Use Fresh Reagents: Use freshly opened or purified reagents whenever possible.

      • Check Purity: If in doubt, check the purity of your starting materials by NMR or another suitable analytical technique.

      • Drying: Ensure your 2-methylimidazole and solvent are anhydrous, especially when using water-sensitive bases like NaH.

Q2: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What are the likely impurities?

Impurity profiling is key to optimizing your purification strategy.

  • Impurity A: Unreacted Starting Materials

    • Identification: One spot will correspond to 2-methylimidazole and another to chloroacetone (though the latter can be difficult to visualize on TLC without specific stains).

    • Solution: Optimize reaction time and temperature. Monitor the reaction by TLC until the limiting reagent is consumed.

  • Impurity B: Quaternary Imidazolium Salt

    • Identification: This salt is typically highly polar and will have a very low Rf value on TLC, often remaining at the baseline. It is also often soluble in water.

    • Solution: Use a slight excess of the imidazole nucleophile. During workup, a water wash can help remove this highly polar byproduct.

  • Impurity C: Positional Isomers

    • Explanation: While N-alkylation of 2-methylimidazole is expected to occur at the N1 position due to steric hindrance from the methyl group, trace amounts of the N3-alkylated product are theoretically possible, though unlikely to be a major issue. For unsymmetrical imidazoles without a substituent at the 2-position, regioselectivity can be a significant challenge.[9]

    • Solution: For this specific synthesis, this is not a primary concern. However, be aware of this possibility in related syntheses.

Frequently Asked Questions (FAQs)

  • Q: What is the most effective solvent for this reaction?

    • A: Polar aprotic solvents such as DMF, acetonitrile, and acetone are commonly used.[6][10] DMF is often a good choice as it effectively dissolves the imidazole and its salt, promoting a homogeneous reaction.[6] Acetone can also work well, particularly with bases like K2CO3.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a more polar solvent (like methanol). For example, a 9:1 mixture of dichloromethane:methanol. The product is more polar than 2-methylimidazole. Staining with iodine or potassium permanganate can help visualize the spots.

  • Q: What is a standard work-up and purification procedure?

    • A:

      • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

      • If a solid base like NaH was used, quench the excess base carefully with a few drops of water or isopropanol.

      • If the solvent is DMF, it can be removed under reduced pressure. Alternatively, the reaction mixture can be diluted with a larger volume of water and extracted with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and highly polar impurities.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

      • The crude product can then be purified by column chromatography on silica gel or by recrystallization.[11]

  • Q: What are the critical safety precautions for this synthesis?

    • A: Chloroacetone is a potent lachrymator and is toxic. [8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Bases like sodium hydride are flammable and react violently with water; handle them with extreme care in an inert atmosphere.

Optimizing Reaction Conditions: A Tabular Guide

ParameterRecommendationRationale / Impact on Yield
Base NaH or KOHStrong bases ensure complete deprotonation of 2-methylimidazole, increasing its nucleophilicity and driving the reaction forward.[5][12]
Solvent DMF or AcetonitrilePolar aprotic solvents facilitate SN2 reactions and can improve the solubility of the imidazolate salt.[6]
Temperature 50-110 °CTemperature needs to be optimized. Higher temperatures increase the reaction rate but may also promote side reactions.[6] A stepwise increase in temperature can be beneficial.[6]
Stoichiometry 1.1 eq. 2-Me-Im / 1.0 eq. ChloroacetoneA slight excess of the nucleophile minimizes over-alkylation of the product and ensures complete consumption of the electrophile.
Addition Method Dropwise addition of chloroacetoneMaintains a low concentration of the electrophile, reducing the likelihood of side reactions like self-condensation.[6]

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq.) and anhydrous DMF.

  • Cool the mixture in an ice bath (0 °C).

  • Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C.

  • Add chloroacetone (0.95 eq.) dropwise via a syringe over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC every hour.

  • Once the reaction is complete, cool to room temperature and carefully quench any excess NaH with a few drops of isopropanol.

  • Perform the work-up and purification as described in the FAQ section.

Protocol 2: Reaction Monitoring by TLC
  • Plate: Silica gel 60 F254

  • Mobile Phase (Eluent): 95:5 Dichloromethane:Methanol (this may need to be adjusted based on your specific product).

  • Procedure:

    • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved sample on the TLC plate alongside spots of the starting materials (2-methylimidazole and chloroacetone) for reference.

    • Develop the plate in the eluent.

    • Visualize the spots under UV light (254 nm) and/or by staining with iodine vapor or a potassium permanganate dip. The product should appear as a new spot with an Rf value between that of the highly polar 2-methylimidazole and the less polar chloroacetone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials (2-Me-Im, Chloroacetone, Solvent) Start->Check_Reagents Reagents_Bad Purify or Replace Reagents Check_Reagents->Reagents_Bad No Analyze_TLC Analyze TLC of Crude Product Check_Reagents->Analyze_TLC Yes Reagents_OK Reagents are Pure Reagents_Bad->Start Excess_SM Excess Starting Material? Analyze_TLC->Excess_SM Baseline_Spot Polar Baseline Spot? Analyze_TLC->Baseline_Spot Multiple_Spots Multiple Unidentified Spots? Analyze_TLC->Multiple_Spots Optimize_Time_Temp Increase Reaction Time/Temp Monitor by TLC Excess_SM->Optimize_Time_Temp Adjust_Stoich Use Slight Excess of 2-Me-Im Check Base Stoichiometry Baseline_Spot->Adjust_Stoich Optimize_Conditions Optimize Temp & Addition Rate Consider Different Base/Solvent Multiple_Spots->Optimize_Conditions Purification Improve Purification (Column Chromatography) Optimize_Time_Temp->Purification Adjust_Stoich->Purification Optimize_Conditions->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Zeb, A., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(6), o852. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2017(3), M947. Available at: [Link]

  • Singh, G., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 11, 137-144. Available at: [Link]

  • CN104860887A (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Sharma, D. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. Available at: [Link]

  • Sharma, D. (2026). (Duplicate of reference 5, provided for context). International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. Available at: [Link]

  • Alvarez, A., et al. (2003). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • Grant, R. D. (1982). N-Alkylation of imidazoles. University of Otago Thesis. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(25), 10359–10362. Available at: [Link]

  • ResearchGate (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Available at: [Link]

  • Kiyomori, A., et al. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(14), 4901–4904. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • US5011934A (1991). Process for preparing 1-alkylimidazoles. Google Patents.
  • Selva, M., et al. (2001). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available at: [Link]

  • Chakraborti, A. K., et al. (2004). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. Available at: [Link]

  • Bagryanskaya, I. Y., et al. (2017). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange (2016). Synthesis of 2-methylimidazole. Chemistry Stack Exchange. Available at: [Link]

  • US4251467A (1981). Continuous preparation of chloroacetone. Google Patents.
  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Available at: [Link]

  • El'chaninov, M. M., et al. (2017). Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Satyanarayana, K., & Himabindu, V. (2009). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society, 74(1), 47-56. Available at: [Link]

  • PubChem. 1-(1H-imidazol-1-yl)acetone. PubChem. Available at: [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. Available at: [Link]

  • US20170362212A1 (2017). Process for preparation of luliconazole. Google Patents.
  • Mohareb, R., & Samir, E. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2, 1-9. Available at: [Link]

  • Professor Dave Explains (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • PubChem. Chloroacetone. PubChem. Available at: [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]

  • CN107602476B (2020). Preparation method of 2-mercapto-1-methylimidazole. Google Patents.
  • Baranov, V. N., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(2-Methyl-1H-imidazol-1-yl)acetone Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone. This molecule is a crucial building block in pharmaceutical development and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone. This molecule is a crucial building block in pharmaceutical development and materials science. The N-alkylation of 2-methylimidazole with chloroacetone is a common synthetic route; however, like many chemical reactions, it is not without its challenges. The formation of side products can lead to reduced yields, complex purification procedures, and difficulties in achieving the desired product purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, understand, and mitigate the formation of common impurities. By explaining the causality behind experimental choices, we aim to empower you to optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side product in the synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone?

The most prevalent side product is the quaternized imidazolium salt, specifically 1-(2-oxopropyl)-2,3-dimethyl-1H-imidazol-3-ium chloride . This occurs when the nitrogen atom at the 3-position (N-3) of the desired product molecule attacks a second molecule of chloroacetone. This process is a classic example of over-alkylation, also known as the Menschutkin reaction. This side product is highly polar and often water-soluble, which can complicate the extraction and purification of the desired, less polar product.

Q2: I am concerned about forming the N-3 regioisomer, 1-(2-Methyl-1H-imidazol-3-yl)acetone. How can I control the regioselectivity?

This is a common point of confusion. Due to tautomerism, the two nitrogen atoms in the starting material, 2-methylimidazole, are chemically equivalent. The proton on the nitrogen can rapidly move between the N-1 and N-3 positions. Therefore, alkylation at either nitrogen atom leads to the exact same product: 1-(2-Methyl-1H-imidazol-1-yl)acetone. The primary challenge is not initial regioselectivity but preventing the second alkylation event on the product molecule.[1]

Q3: How can I minimize the formation of the over-alkylation (quaternary salt) side product?

Minimizing the formation of the imidazolium salt is critical for achieving high yield and purity. Several factors can be controlled:

  • Stoichiometry: Use a slight excess of 2-methylimidazole relative to chloroacetone (e.g., 1.1 to 1.2 equivalents). This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation.

  • Controlled Addition: Add the chloroacetone slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial reaction with the more abundant starting imidazole.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the second, less favorable alkylation step.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Stop the reaction as soon as the starting 2-methylimidazole is consumed to prevent the product from reacting further.

Q4: My reaction mixture is turning dark brown or black. What is causing this degradation?

Dark coloration often indicates decomposition or polymerization. Chloroacetone, being an α-haloketone, can be unstable, especially in the presence of strong bases or high heat. It can undergo self-condensation or other side reactions. To mitigate this, ensure your chloroacetone is fresh and consider using a milder base, such as potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydroxide, particularly if high temperatures are required.[3]

Q5: How do I effectively remove the quaternary salt impurity during workup?

The significant difference in polarity between the desired product and the quaternary salt can be exploited during purification. After the reaction is complete, the crude mixture can be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The desired product will preferentially move to the organic layer, while the highly polar, water-soluble imidazolium salt will remain in the aqueous layer. Multiple aqueous washes can enhance the removal of this impurity.

Reaction Pathway and Side Product Formation

The following diagram illustrates the desired synthetic pathway and the competing reaction leading to the primary side product.

Synthesis_Pathway Reactant_A 2-Methylimidazole Product 1-(2-Methyl-1H-imidazol-1-yl)acetone (Desired Product) Reactant_A->Product Desired N-Alkylation (SN2) Reactant_B Chloroacetone Reactant_B->Product Desired N-Alkylation (SN2) Side_Product 1-(2-oxopropyl)-2,3-dimethyl-1H-imidazol-3-ium chloride (Quaternary Salt) Reactant_B->Side_Product Over-alkylation (Side Reaction) Product->Side_Product Over-alkylation (Side Reaction) Base Base (e.g., K₂CO₃) Base->Product Desired N-Alkylation (SN2)

Caption: Desired vs. side reaction in the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification stages.

Problem Encountered Potential Cause Recommended Troubleshooting Action
Low Yield of Desired Product Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction via TLC or LC-MS until the starting 2-methylimidazole spot/peak disappears. Consider extending the reaction time or slightly increasing the temperature if the reaction is stalled.
Significant Side Product Formation: Conditions favor over-alkylation.Review the FAQs on minimizing side products. Key actions: use a slight excess of 2-methylimidazole, add chloroacetone slowly, and maintain moderate temperature.
Product Loss During Workup: The product may be lost during aqueous extraction if the pH is too acidic (protonating the product and making it water-soluble).Ensure the aqueous phase is neutral or slightly basic (pH 7-8) during extraction to keep the product in its free base form, maximizing its partitioning into the organic layer.
Multiple Spots on TLC / Peaks in LC-MS Presence of Starting Material and Side Products: Incomplete reaction and/or side reactions have occurred.Identify the spots/peaks by comparing with standards of starting materials. The quaternary salt is typically very polar and will have a low Rf on TLC or an early retention time in reverse-phase HPLC.
Difficulty in Purification by Column Chromatography Co-elution of Product and Impurities: The polarity of the product and impurities are too similar for the chosen solvent system.For silica gel chromatography, start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution is often necessary.[4]
Product Streaking on Silica Gel Column: The basic nitrogen of the imidazole product is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica and improve peak shape.
Highly Polar Impurity Won't Elute: The quaternary salt is strongly adsorbed to the silica.This is expected. The salt is best removed by an aqueous wash before chromatography. If it is already on the column, it may require a very polar solvent like methanol to elute.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

This protocol is designed to favor the formation of the desired product while minimizing over-alkylation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylimidazole (1.1 eq) and a suitable solvent like acetonitrile or DMF.[2][3]

  • Base Addition: Add a mild base, such as powdered potassium carbonate (1.5 eq).[3] Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Substrate Addition: Dissolve chloroacetone (1.0 eq) in a small amount of the reaction solvent and add it to the dropping funnel.

  • Reaction: Add the chloroacetone solution dropwise to the stirred imidazole suspension over 30-60 minutes. Maintain the reaction temperature between room temperature and 45°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2-3 times) to remove any remaining salts and the highly polar quaternary side product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 1-(2-Methyl-1H-imidazol-1-yl)acetone.[2][4]

Protocol 2: Analytical Characterization by HPLC-MS

This method is suitable for monitoring reaction progress and assessing the purity of the final product.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a reverse-phase HPLC system coupled to a mass spectrometer (ESI positive mode).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV at 210-220 nm and MS scan.

  • MS Detection (ESI+):

    • Expected [M+H]⁺ for Product: m/z ~139.09.

    • Expected [M]⁺ for Quaternary Salt: m/z ~195.13.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity and the ratio of product to side products.[5]

References
  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Zhang, L., et al. (n.d.). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Preparation method for 1,2-dimethylimidazole.
  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • PubMed. (n.d.). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Chloroacetone production process.
  • ResearchGate. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Welcome to the technical support center for 1-(2-Methyl-1H-imidazol-1-YL)acetone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methyl-1H-imidazol-1-YL)acetone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the purity of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the synthesis and purification of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Q1: My final product is an off-white or yellowish oil that won't crystallize. What is the likely cause?

A: This is a classic sign of persistent impurities. The most common culprits are residual solvents (like DMF or acetone), unreacted 2-methylimidazole, or moisture. These impurities can suppress the crystallization process by disrupting the formation of a uniform crystal lattice. An initial purity assessment by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to diagnose the issue before proceeding with a targeted purification strategy.

Q2: My ¹H NMR spectrum shows the expected product peaks, but there are several other small signals I can't identify. How do I proceed?

A: Unidentified signals often correspond to starting materials or process-related impurities. First, compare the crude spectrum to the spectra of your starting materials (2-methylimidazole and the alkylating agent, e.g., chloroacetone). Common impurities in the starting acetone can include isopropanol, aldehydes, or other ketones which can lead to minor side products.[1] If starting materials are ruled out, consider the possibility of minor degradation products. A high-resolution mass spectrometry (HRMS) analysis can help identify the molecular weights of these unknown species.

Q3: After my initial aqueous work-up, what is the most effective first-line purification method?

A: For batches of moderate to low purity, recrystallization is often the most efficient and scalable first step.[2][3] It is excellent for removing the bulk of impurities, especially if the desired compound is a solid at room temperature. A successful recrystallization can often increase purity from a crude 80-90% to over 98%. If recrystallization fails or purity remains insufficient, column chromatography is the next logical step.

Q4: How do I choose the best analytical technique to confirm my final purity?

A: A combination of methods provides the most trustworthy validation.

  • TLC: Excellent for rapid, qualitative assessment during a reaction or column chromatography.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A well-developed Reverse-Phase (RP-HPLC) method can separate closely related impurities and provide a precise purity percentage (>99.5%).[4][5][6]

  • NMR Spectroscopy: Confirms the structural identity and can reveal impurities if they are present at levels above ~1%. It is especially useful for detecting residual solvents.[3][7]

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N), which should match the theoretical values for a pure sample.[7]

Section 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies to address specific purity challenges.

2.1 Diagnosing the Purity Problem

Effective purification begins with a solid diagnosis. The nature of the impurity dictates the best method for its removal. The following workflow provides a logical path from analysis to solution.

G cluster_0 Purity Assessment cluster_1 Impurity Identification cluster_2 Select Purification Strategy TLC Run TLC (e.g., 10% MeOH in DCM) Imp_Start Impurity Rf matches starting material? TLC->Imp_Start Imp_Polar Multiple spots/peaks with different polarity? TLC->Imp_Polar HPLC Perform RP-HPLC Analysis HPLC->Imp_Polar NMR Acquire ¹H NMR Spectrum Imp_Solvent Characteristic solvent peaks in NMR (e.g., Acetone at 2.17 ppm)? NMR->Imp_Solvent Imp_Start->Imp_Polar No Strategy_Recrys Recrystallization (Protocol 2.2) Imp_Start->Strategy_Recrys Yes Strategy_Vac High Vacuum Drying Imp_Solvent->Strategy_Vac Yes Strategy_Chrom Column Chromatography (Protocol 2.3) Imp_Polar->Strategy_Chrom Polar Impurities Strategy_AcidBase Acid-Base Extraction (Protocol 2.4) Imp_Polar->Strategy_AcidBase Non-basic Impurities

Caption: Decision workflow for diagnosing purity issues.

Table 1: Common Impurities and Detection Methods

ImpurityLikely SourceRecommended Detection MethodKey Identifier
2-MethylimidazoleIncomplete reactionTLC, ¹H NMRUnique aromatic signals and N-H peak in NMR.
ChloroacetoneIncomplete reaction¹H NMRSinglet peak around 4.3 ppm (in CDCl₃).
Inorganic Salts (e.g., KCl)Reaction byproduct (from base)Insoluble in many organic solventsProduct appears hazy or has insoluble particulates.
Residual Solvent (Acetone, DMF)Trapped during work-up¹H NMRCharacteristic singlet for acetone (~2.17 ppm) or DMF (~8.0, 2.9, 2.7 ppm).[1]
Polymeric byproductsSide reactionsHPLC, ¹H NMRBroad, unresolved peaks in HPLC; baseline "hump" in NMR.
2.2 Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Causality: The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving impurities that are either fully soluble or present in much lower concentrations behind in the "mother liquor."

Step-by-Step Methodology:

  • Solvent Screening:

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a few drops of a candidate solvent (e.g., petroleum ether, ethyl acetate, toluene, acetone/water mixture) to each tube.[2][8][9]

    • Observe solubility at room temperature. A good solvent will show poor solubility.

    • Heat the tubes that showed poor solubility. The compound should dissolve completely.

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath.

    • The best solvent is one that yields a high quantity of crystalline solid upon cooling.

  • Bulk Recrystallization Protocol (Example with Petroleum Ether):

    • Place the crude 1-(2-Methyl-1H-imidazol-1-YL)acetone into an Erlenmeyer flask.

    • Add a minimal amount of petroleum ether and heat the mixture gently (e.g., on a hot plate with stirring).[2]

    • Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice-water bath for 20-30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold petroleum ether.

    • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting:

  • Oiling Out: If the product separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution, adding slightly more solvent, and allowing it to cool much more slowly.

  • No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" from a previous batch.

2.3 Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities, making it perfect for removing starting materials or side products that have different functional groups.[10]

Causality: Compounds are separated based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation Pack Pack column with silica gel slurry Load Load crude product (adsorbed onto silica) Pack->Load Elute_NonPolar Elute with low polarity solvent (e.g., 100% Hexane) Load->Elute_NonPolar Elute_Gradient Gradually increase polarity (e.g., Hexane -> EtOAc) Elute_NonPolar->Elute_Gradient Collect Collect fractions Elute_Gradient->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evap Evaporate solvent Combine->Evap

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Select Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common starting point for imidazole derivatives is an ethyl acetate/hexane mixture.[11][12]

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc). Pour the slurry into the column and use gentle pressure to pack it evenly.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute and Collect: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the solvent polarity according to your TLC analysis to elute your target compound.

  • Analyze and Combine: Spot each fraction on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified compound.[10]

2.4 Protocol 3: Acid-Base Liquid-Liquid Extraction

This classic chemical technique exploits the basicity of the imidazole nitrogen to separate it from non-basic impurities.

Causality: The basic nitrogen on the imidazole ring can be protonated by an acid (e.g., HCl) to form a water-soluble salt. This salt will move into the aqueous phase, leaving neutral or acidic organic impurities behind in the organic phase. Re-neutralizing the aqueous phase with a base regenerates the neutral product, which can then be extracted back into an organic solvent.

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Extract step1 Crude Product in Organic Solvent (e.g., EtOAc) Product (Basic) + Impurities (Neutral) step1_aq Aqueous Layer (1M HCl) Product-HCl Salt (Aqueous Soluble) step1:f1->step1_aq:f0 Protonation step1_org Organic Layer Neutral Impurities step1:f1->step1_org:f0 Remains step2 Aqueous Layer from Step 1 Add Base (e.g., NaOH) step1_aq:f0->step2:f0 step2_org Fresh Organic Layer Pure Product step2:f1->step2_org:f0 Neutralization & Extraction step2_aq Aqueous Layer Salts (NaCl)

Caption: Process flow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract it two or three times with 1M hydrochloric acid.

  • Combine the aqueous (acidic) layers. The desired product is now in this layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is > 8.

  • Extract the now-neutral product from the aqueous layer using fresh ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[2][6]

References
  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552. [Link]

  • Al-Hourani, B. J., et al. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2020(2), M1129. [Link]

  • Jain, D., et al. (2024). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 143-153. [Link]

  • Google Patents. (2017).
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]

  • ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water?[Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. [Link]

  • Google Patents. (1998).
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Veeprho. (n.d.). Acetone Impurities and Related Compound. [Link]

  • PubMed. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. [Link]

  • Google Patents. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. CN104860887A.
  • Reddit. (2023). Recrystallization from boiling acetone in an ultrasonic bath. [Link]

  • MDPI. (2021). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. [Link]

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • PubChem. (n.d.). 1-(1H-imidazol-1-yl)acetone. [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

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Optimization

Technical Support Center: Degradation Pathways of 1-(2-Methyl-1H-imidazol-1-YL)acetone

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of N-substituted imidazole compounds, with a specific focus on 1-(2-Methyl-1H-imidazol-1-YL)acetone. As this is a specialized molecule, direct degradation studies are not extensively published. Therefore, this document synthesizes established principles of imidazole chemistry, forced degradation strategies, and analytical best practices to provide a robust framework for your experiments. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm initiating a forced degradation study for 1-(2-Methyl-1H-imidazol-1-YL)acetone. What are the primary degradation pathways I should anticipate?

Answer:

Based on the structure, which combines an imidazole core and an acetone sidechain, you should anticipate three primary degradation routes: hydrolysis, oxidation, and photolysis. Forced degradation studies, as outlined by ICH guidelines, are essential to systematically explore these pathways.[1][2][3]

  • Hydrolytic Degradation: The imidazole ring itself is generally stable to hydrolysis. However, compounds with imidazole moieties can be susceptible to base-mediated degradation.[4] Your primary focus should be on basic conditions, while also testing acidic and neutral pH to establish a full stability profile.

  • Oxidative Degradation: The imidazole moiety is known to be liable to oxidation.[4][5] This can occur via autoxidation, especially under basic conditions, or be induced by oxidizing agents like hydrogen peroxide (H₂O₂).[4] The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by reactive oxygen species.

  • Photodegradation: Imidazole-containing molecules can be sensitive to photodegradation when in solution.[4] Furthermore, the acetone functional group in your molecule can act as a photosensitizer, potentially absorbing UV light and generating reactive species that accelerate the degradation of the parent molecule.[6]

The following diagram illustrates the expected high-level degradation pathways you will be investigating.

G cluster_stress Stress Conditions (Forced Degradation) cluster_products Degradation Products parent 1-(2-Methyl-1H-imidazol-1-YL)acetone (Parent Compound) hydrolysis Hydrolysis (Acid, Base, Neutral) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydro_prods Hydrolytic Degradants hydrolysis->hydro_prods oxi_prods Oxidative Degradants oxidation->oxi_prods photo_prods Photolytic Degradants photolysis->photo_prods

Caption: Anticipated degradation pathways for the target compound.

FAQ 2: My initial chromatogram after stress testing shows multiple unexpected peaks. How can I differentiate between degradants, synthesis impurities, and analytical artifacts?

Answer:

This is a critical step in ensuring the integrity of your stability study. A systematic approach is required to correctly assign the origin of each new peak.

  • Analyze the Control Sample: First, run a chromatogram of your unstressed starting material (the "t=0" sample) dissolved in the same solvent as your stressed samples. Any peak present here, other than the main peak, is likely a synthesis impurity or a solvent artifact.

  • Compare Stressed vs. Control: Overlay the chromatograms from your stressed samples (acid, base, peroxide, etc.) with the control. Peaks that appear or grow significantly in the stressed samples, with a corresponding decrease in the parent peak area, are genuine degradation products.

  • Perform a Blank Injection: Inject a sample of your mobile phase and dissolution solvent (a "blank"). Any peaks observed here are artifacts from the solvent, the system, or mobile phase contaminants.

  • Peak Purity Analysis (PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis on the parent peak in both stressed and unstressed samples. A "pure" peak will have a consistent spectrum across its width. If the purity angle is greater than the purity threshold after stress, it indicates a co-eluting degradant.

  • Mass Spectrometry (LC-MS): The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] By analyzing the mass-to-charge ratio (m/z) of the peaks, you can confirm which ones are structurally related to the parent compound. Degradants will often show masses corresponding to hydroxylations (+16 Da), demethylations (-14 Da), or hydrolytic cleavage products.

FAQ 3: Can you provide a standard protocol for a forced degradation study that is consistent with regulatory expectations?

Answer:

Certainly. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] This ensures that the analytical method is truly "stability-indicating" and can resolve the parent drug from its breakdown products.[1][7] The following protocol outlines the standard stress conditions.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Methyl-1H-imidazol-1-YL)acetone at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use an appropriate volume of the stock solution and store a control sample (protected from light at 2-8°C) for comparison.

Stress ConditionReagent/ConditionIncubation TimeRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.To test stability in alkaline environments; imidazole compounds are often more sensitive to base.[4]
Oxidative 3% H₂O₂24 hours at room temp.To simulate oxidative stress; the imidazole ring is a known target.[4][5]
Thermal 80°C (in solution)48 hoursTo assess the impact of heat on the molecule's stability.
Photolytic UV (254 nm) & Visible LightExpose until 1.2 million lux hours and 200 watt hours/m²To evaluate light sensitivity, as mandated by ICH Q1B guidelines.
  • Sample Processing:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the HPLC column.

    • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (see example below).

    • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Example HPLC Method Parameters

ParameterConditionJustification
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common reversed-phase system providing good peak shape for nitrogen-containing compounds.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient is crucial to elute both the polar degradants and the more non-polar parent compound in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nmThe imidazole ring typically has a UV absorbance in this region. A full PDA scan is recommended to find the optimal wavelength.
Injection Volume 10 µLStandard volume to avoid peak distortion.

The following workflow diagram visualizes this entire process.

G prep Prepare 1 mg/mL Stock Solution control Store Control Sample (2-8°C, Protected from Light) prep->control aliquot stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress aliquot process Neutralize (if needed) Dilute to 100 µg/mL control->process stress->process hplc Analyze by Stability-Indicating RP-HPLC Method process->hplc compare Compare Chromatograms (Stressed vs. Control) hplc->compare identify Identify & Quantify Degradants compare->identify Peaks differ elucidate Structure Elucidation (LC-MS/MS, NMR) identify->elucidate Major degradants

Caption: Experimental workflow for a forced degradation study.

FAQ 4: How do I definitively identify the structure of the major degradation products observed in my study?

Answer:

Structural elucidation of unknown degradation products requires advanced analytical techniques that provide detailed molecular information. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS), often followed by Nuclear Magnetic Resonance (NMR) spectroscopy for confirmation.

  • High-Resolution LC-MS/MS:

    • Purpose: To determine the exact molecular weight and elemental formula of the degradant and to obtain fragmentation patterns that provide clues about its structure.

    • Workflow:

      • Inject the stressed sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Obtain the high-resolution mass of the parent ion (degradant). This allows you to predict its elemental composition with high confidence.

      • Perform tandem MS (MS/MS) on the degradant peak. This involves isolating the parent ion, fragmenting it, and analyzing the masses of the resulting fragments.

      • By comparing the fragmentation pattern of the degradant to that of the parent compound, you can pinpoint where the modification (e.g., hydrolysis, oxidation) occurred. For example, if a fragment containing the imidazole ring shows a +16 Da shift, it suggests oxidation occurred on the ring.

  • NMR Spectroscopy:

    • Purpose: To provide an unambiguous structural map of the molecule by analyzing the connectivity of atoms.

    • Workflow: This is more challenging as it requires isolating a sufficient quantity (typically >1 mg) of the pure degradant.

      • Isolation: Use preparative HPLC to collect the fraction corresponding to the major degradant peak.

      • Evaporation: Carefully remove the solvent to obtain the isolated compound.

      • Analysis: Dissolve the pure degradant in a deuterated solvent and perform a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, and HSQC. This data allows for the complete assignment of the chemical structure.

By combining the elemental composition and fragmentation data from LC-MS/MS with the definitive connectivity map from NMR, you can confidently propose and confirm the structures of your key degradation products.

References

  • Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences. [Link]

  • Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. International Journal of Pharmaceutical Sciences. [Link]

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. National Institutes of Health. [Link]

  • Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. ResearchGate. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Photocatalytic degradation of dye pollutants in the presence of acetone. ResearchGate. [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Link]

  • (PDF) Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Determination of hydroxyl groups in acetone environment as a result of the reaction with pyromellitic dianhydride, catalysed with 1-methylimidazole. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. [Link]-1_3_4-_oxadiazole-2-thiol)

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Resolving Impurities in the NMR of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document serves as a specialized resource for troubleshooting and resolving common purity issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document serves as a specialized resource for troubleshooting and resolving common purity issues encountered during the synthesis and analysis of 1-(2-Methyl-1H-imidazol-1-YL)acetone, as observed through Nuclear Magnetic Resonance (NMR) spectroscopy. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind each diagnostic and purification step, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering unexpected signals in their NMR spectra.

Q1: I see several unexpected peaks in my ¹H NMR spectrum. Where do I even begin to identify them?

A: The first step is to categorize the peaks based on their chemical shift (ppm), multiplicity (singlet, doublet, etc.), and integration value. The most common impurities are residual solvents, unreacted starting materials, and water. A logical workflow, as detailed in our troubleshooting guide, can systematically help you identify the source of these signals.

Q2: My baseline is rolling or distorted. Is this an impurity issue?

A: Not necessarily. A poor baseline is often a result of instrument-level issues rather than chemical impurities. This can be caused by an improperly shimmed spectrometer, a sample that is too concentrated, or the presence of paramagnetic species. Before extensive chemical purification, ensure your NMR sample is properly prepared and re-run the acquisition after an instrument auto-shim.[1]

Q3: Can the NMR solvent itself be the source of confusion?

A: Absolutely. The residual proton signals of deuterated solvents are a common "impurity" that must be accounted for (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, acetone-d₅ in acetone-d₆ at ~2.05 ppm).[2] Furthermore, the choice of solvent can cause significant shifts in your compound's signals, potentially leading to peak overlap that can be mistaken for an impurity. Running the sample in a different solvent (e.g., benzene-d₆ or DMSO-d₆) can often resolve these overlaps.[1]

Q4: I have a broad singlet that I can't identify. What could it be?

A: A broad singlet, especially one with a variable chemical shift, is often indicative of an exchangeable proton, such as water (H₂O) or an N-H proton from unreacted 2-methylimidazole.[1] A definitive way to confirm this is by performing a "D₂O shake," a simple experiment detailed in our protocols section.

In-Depth Troubleshooting Guide: From Signal to Solution

This guide provides a systematic approach to identifying and eliminating specific impurities commonly associated with the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Logical Workflow for Impurity Identification

Before diving into specific impurities, use the following decision tree to guide your troubleshooting process. This workflow ensures a logical progression from initial observation to confident identification.

G start Unexpected Peak(s) in ¹H NMR Spectrum region In what region does the peak appear? start->region high_field Likely Aliphatic: - Grease (~0.8-1.3 ppm) - Hexane/Pentane (~0.9, 1.3 ppm) - Acetone (~2.17 ppm in CDCl₃) - Acetyl group of product (~2.2 ppm) - Imidazole methyl (~2.4 ppm) region->high_field 0.5 - 2.5 ppm mid_field Likely Solvents or Methylene: - DMSO (~2.5 ppm) - Dichloromethane (~5.3 ppm) - Product CH₂ (~5.0 ppm) - Water (variable, often 1.5-4.8 ppm) region->mid_field 2.5 - 5.5 ppm low_field Likely Aromatic/Imidazole: - Product Imidazole H's (~6.9, 7.1 ppm) - Unreacted 2-Methylimidazole H's (~6.9 ppm) - Benzene (~7.36 ppm) - Residual CDCl₃ (~7.26 ppm) region->low_field 6.5 - 8.0 ppm high_field_action Action: 1. Check solvent impurity tables. 2. Ensure glassware is clean. 3. Re-purify via chromatography if needed. high_field->high_field_action mid_field_action Action: 1. Check solvent impurity tables. 2. Perform D₂O shake for water. 3. Dry sample under high vacuum. mid_field->mid_field_action low_field_action Action: 1. Compare with starting material spectrum. 2. Perform D₂O shake for N-H proton. 3. Consider aqueous wash to remove starting material. low_field->low_field_action

Caption: A decision tree for the initial identification of unknown NMR peaks.

1. Unreacted Starting Materials

The N-alkylation of 2-methylimidazole with a haloacetone is a common synthetic route.[3][4] Incomplete reactions will result in the presence of these precursors in your final spectrum.

Q: How do I identify unreacted 2-methylimidazole?

A: 2-Methylimidazole has three key signals in a ¹H NMR spectrum (in CDCl₃): a methyl singlet around 2.43 ppm, two equivalent imidazole ring protons appearing as a singlet around 6.96 ppm, and a very broad N-H proton signal that can appear anywhere from 10-12 ppm and is often not observed.[5] The most telling sign is the presence of the imidazole ring proton signal without the corresponding methylene (-CH₂-) signal of the product.

  • Causality: The N-H proton is acidic and rapidly exchanges with other labile protons in the solution, leading to significant signal broadening. This makes it an unreliable diagnostic peak. The C-H protons on the ring, however, are stable and provide a clear fingerprint.

  • Confirmation Protocol: The definitive test is a D₂O shake. The broad N-H signal will disappear, and if the sample is sufficiently wet, the C-H signals of the starting material may sharpen slightly.

  • Resolution Protocol: Unreacted 2-methylimidazole is significantly more polar and has a basic nitrogen, making it amenable to simple extraction. An acid wash (e.g., with dilute 1M HCl) will protonate the imidazole, rendering it water-soluble and easily removed from an organic layer (e.g., ethyl acetate or dichloromethane). Ensure to follow with a base wash (e.g., saturated NaHCO₃) to neutralize any residual acid.

Q: What about unreacted chloroacetone or bromoacetone?

A: Chloroacetone will typically show two singlets: one for the methyl group (~2.3 ppm) and one for the chloromethyl group (~4.3 ppm). These peaks can overlap with product peaks, making identification tricky. Bromoacetone signals will be slightly downfield. Spiking your sample with a trace amount of the starting haloacetone is the most reliable method of confirmation.

  • Resolution Protocol: Haloacetones are volatile and can often be removed under high vacuum. If this fails, they are readily separated from the more polar imidazole product by silica gel column chromatography.

2. Residual Solvents & External Contaminants

Solvents from the reaction or purification steps are the most frequent impurities.[6][7] Their identification is crucial and relies on comparing your spectrum to established chemical shift tables.[8][9]

Q: My spectrum has singlets that I can't assign to my product. How do I know if they are solvents?

A: Consult a comprehensive NMR solvent impurity chart. We have compiled a table of common contaminants below for your convenience.

  • Causality: Every solvent has a unique electronic environment, giving its protons a characteristic chemical shift. While these values can shift slightly depending on the sample's concentration and the primary deuterated solvent used, they are generally reliable within ±0.1 ppm.

  • Resolution Protocol:

    • High Vacuum: Most common organic solvents (acetone, ethyl acetate, dichloromethane, hexane) can be removed by placing the sample under high vacuum for several hours.

    • Co-evaporation: For stubborn, high-boiling solvents like DMF or DMSO, a technique called co-evaporation is effective. Dissolve the sample in a low-boiling solvent in which it is soluble (like dichloromethane), and then remove the solvent on a rotary evaporator. Repeating this 2-3 times can effectively azeotropically remove the higher-boiling impurity.[1]

Data Summary: Chemical Shifts of Target Compound and Common Impurities

The following table summarizes the expected ¹H NMR chemical shifts for 1-(2-Methyl-1H-imidazol-1-YL)acetone and common impurities in CDCl₃.

Compound/ImpurityProton AssignmentMultiplicityApprox. Chemical Shift (ppm) in CDCl₃Reference
Product -C(=O)CH₃Singlet~2.25Predicted
Imidazole-CH₃Singlet~2.40Predicted
-N-CH₂-C(=O)Singlet~5.00Predicted
Imidazole H-5Doublet (or s)~6.90Predicted
Imidazole H-4Doublet (or s)~7.05Predicted
2-MethylimidazoleImidazole-CH₃Singlet~2.43[5]
Imidazole H-4/H-5Singlet~6.96[5]
N-HBroad SingletHighly Variable (often >10)[5]
Acetone-CH₃Singlet2.17
Ethyl Acetate-CH₃ (acetyl)Singlet2.05[6]
-CH₂-Quartet4.12[6]
-CH₃ (ethyl)Triplet1.26[6]
Dichloromethane-CH₂-Singlet5.30
Hexane-CH₃, -CH₂-Multiplets~0.88, ~1.25
WaterH₂OSinglet (often broad)~1.56
Silicone Grease-CH₂-Broad Multiplet~0.8-1.3
Key Experimental Protocols

Here are step-by-step methodologies for the essential troubleshooting experiments mentioned in this guide.

Protocol 1: The D₂O Shake for Identifying Exchangeable Protons

This is a definitive method to identify signals from labile protons like O-H and N-H.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should be allowed to settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire a new ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable proton (e.g., water or the N-H of unreacted 2-methylimidazole) will have disappeared or be significantly reduced in intensity.

Protocol 2: General Purification by Column Chromatography

This is the workhorse technique for separating compounds of differing polarity.

G cluster_0 Purification Workflow start Dissolve Crude Product in Minimum DCM slurry Slurry with Silica Gel (Optional, for dry loading) start->slurry load Load Sample onto Column start->load slurry->load column Prepare Silica Gel Column (e.g., Hexane/EtOAc) column->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A standard workflow for purification via silica gel column chromatography.

  • Select Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol). Aim for an Rf value of ~0.3 for your desired product.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar solvent. Pour it into a column and allow it to pack evenly under positive pressure or gravity.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (preferably the chromatography eluent or a stronger solvent like DCM). Carefully apply the solution to the top of the silica bed.

  • Elute: Begin running the solvent through the column. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2-Methyl-1H-imidazol-1-YL)acetone.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Stalcup, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Zeb, A., et al. (2012). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

  • Bock, M., et al. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. [Link]

  • SpectraBase. 2-Methylimidazole. Wiley. [Link]

  • Kumar, A., et al. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. E-Journal of Chemistry, 7(4), 1339-1344. [Link]

  • Anderson, K. W., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(15), 6043–6052. [Link]

  • Wang, D., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 50(35), 4601-4604. [Link]

  • Elmali, A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Yamamoto, Y., et al. (1996). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (11), 2195-2201. [Link]

  • Husein, M. A., et al. (1993). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bollettino Chimico Farmaceutico, 132(9), 323-325. [Link]

  • Chemistry Stack Exchange. (2023). Reduction of di-N-substituted imidazole to imidazoline to remove counterion?. Stack Exchange. [Link]

  • Atwell, G. J., et al. (2007). Processes for nitration of n-substituted imidazoles.
  • Li, J. (2012). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Wang, Y., et al. (2004). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Synthetic Communications, 34(21), 4021-4026. [Link]

  • Nakamura, M., & Ikezaki, A. (1996). Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts in Bis(2-methylimidazole)(meso-tetraalkylporphyrinato)iron(III) Complexes. Inorganic Chemistry, 35(15), 4333–4334. [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2013). Method for producing high-purity N-alkyl imidazole.

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Optimization

Technical Support Center: 1-(2-Methyl-1H-imidazol-1-YL)acetone

Welcome to the technical support center for 1-(2-Methyl-1H-imidazol-1-YL)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methyl-1H-imidazol-1-YL)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule combining a reactive ketone and a nucleophilic imidazole ring, understanding its stability profile is critical for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for handling and storage, grounded in established principles of organic chemistry and pharmaceutical stability testing.

Understanding the Stability of 1-(2-Methyl-1H-imidazol-1-YL)acetone

The chemical structure of 1-(2-Methyl-1H-imidazol-1-YL)acetone contains two key functional groups that influence its stability: the imidazole ring and the acetone moiety. The imidazole ring, while aromatic, possesses nucleophilic nitrogen atoms and is susceptible to oxidation and photodegradation.[1][2] The acetone group introduces a reactive carbonyl and acidic α-protons, making it a potential site for various reactions.

This guide will address the most common stability-related questions and issues encountered during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My sample of 1-(2-Methyl-1H-imidazol-1-YL)acetone shows a new peak in the HPLC chromatogram after a few days in solution. What could be the cause?

Answer: The appearance of a new peak in your HPLC analysis is a strong indicator of degradation. Given the structure of the molecule, several degradation pathways are plausible, especially in solution.

Causality:

  • Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation, which can be accelerated by exposure to air (autoxidation), light, or trace metal impurities.[1] This can lead to the formation of various oxidized species.

  • Hydrolysis: While the primary linkages in the molecule are not readily hydrolyzable, extreme pH conditions can potentially affect the stability of the imidazole ring.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of photodegradation products.[1]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare fresh solutions and protect them from light by using amber vials or wrapping the container in aluminum foil.

  • Use High-Purity Solvents: Ensure that your solvents are of high purity and free from peroxides or other oxidizing agents.

  • Inert Atmosphere: If the degradation is rapid, consider degassing your solvents and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If working in aqueous solutions, buffer the solution to a neutral pH, as both highly acidic and basic conditions can promote degradation of imidazole-containing compounds.

  • Forced Degradation Study: To identify the likely cause, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting degradants.[3]

FAQ 2: I observe a gradual color change in my solid sample of 1-(2-Methyl-1H-imidazol-1-YL)acetone. Is it still usable?

Answer: A color change in a solid sample is a visual cue for potential degradation. While the compound might still be largely intact, the presence of colored impurities suggests that some level of degradation has occurred.

Causality:

  • Surface Oxidation: The surface of the solid material can be more exposed to air and light, leading to localized oxidation and the formation of colored byproducts.

  • Presence of Impurities: The original synthesis may have left trace impurities that are less stable and degrade over time, causing the color change.

Troubleshooting and Best Practices:

  • Proper Storage: Ensure the solid is stored in a tightly sealed container, in a cool, dark, and dry place. Consider storage under an inert atmosphere for long-term stability.

  • Purity Check: Before use, it is highly recommended to re-analyze the material using a suitable analytical technique like HPLC or LC-MS to determine its purity.

  • Recrystallization: If the purity has significantly decreased, recrystallization may be an option to purify the compound. A suitable solvent system would need to be determined experimentally.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Light Protect from light (amber vial)Prevents photodegradation.[1]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term storage.Minimizes exposure to oxygen and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[4][5]

Objective: To develop an HPLC method that can separate the parent compound from potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

    • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (this needs to be determined by running a UV scan).

  • Forced Degradation Sample Analysis: Analyze samples from a forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the sample to understand its stability profile.[3]

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

Based on the known chemistry of imidazoles, a potential oxidative degradation pathway is proposed below.

G parent 1-(2-Methyl-1H-imidazol-1-YL)acetone intermediate Imidazole N-oxide Intermediate parent->intermediate Oxidation (e.g., H₂O₂) degradant2 Hydroxylated Imidazole parent->degradant2 Direct Oxidation degradant1 Ring-Opened Products intermediate->degradant1 Further Oxidation/Rearrangement

Caption: A potential oxidative degradation pathway.

Summary of Key Recommendations

  • Storage: Store solid 1-(2-Methyl-1H-imidazol-1-YL)acetone at 2-8°C, protected from light and moisture.

  • Solution Handling: Prepare solutions fresh and protect them from light. Use high-purity, degassed solvents.

  • Purity Verification: Always verify the purity of your sample before use, especially for long-term stored materials.

  • Stability-Indicating Methods: Employ a validated stability-indicating analytical method to ensure accurate quantification and detection of impurities.

By following these guidelines, researchers can minimize the impact of stability issues on their experimental results and ensure the integrity of their data.

References

  • International Journal of Pharmaceutical Sciences. Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available from: [Link]

  • National Center for Biotechnology Information. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Available from: [Link]

  • Sharma, D. A Critical Review on Analytical Methods for Simultaneous Estimation of Ketoconazole and Clindamycin in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences, 2026, 4(1), 2124-2137.
  • ResearchGate. Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available from: [Link]

  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 2019, 108(9), 3079-3087. Available from: [Link]

  • State of Michigan. Safety Data Sheet: Acetone. Available from: [Link]

  • ACS Publications. Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1-(2-Methyl-1H-imidazol-1-yl)acetone. This guide is designed to provide practical, in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1-(2-Methyl-1H-imidazol-1-yl)acetone. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to anticipate and resolve common challenges in your experiments, ensuring robust and reproducible outcomes.

I. Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses specific issues you may encounter during the synthesis and purification of 1-(2-Methyl-1H-imidazol-1-yl)acetone. The primary synthetic route involves the N-alkylation of 2-methylimidazole with chloroacetone.

Reaction & Synthesis

Question 1: My reaction is sluggish or incomplete, resulting in a low yield. How can I improve the conversion rate?

Answer: A slow or incomplete reaction is a common hurdle in the N-alkylation of imidazoles. Several factors, primarily related to the deprotonation of 2-methylimidazole and the reactivity of the electrophile, can be at play.

  • Insufficient Basicity: 2-Methylimidazole requires a sufficiently strong base to be deprotonated to its more nucleophilic imidazolide anion. If you are using a weak base, such as potassium carbonate (K₂CO₃), you may not be generating enough of the reactive anion.

    • Expert Insight: While K₂CO₃ can be effective, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) in an appropriate aprotic solvent can significantly accelerate the reaction.[1] However, with stronger bases, careful temperature control is crucial to avoid side reactions.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for this type of alkylation as they effectively dissolve the imidazole and the base, and they do not interfere with the nucleophilic attack.[2]

  • Temperature: While heating is often necessary, the optimal temperature is a balance between reaction rate and the potential for side product formation.

    • Protocol Suggestion: Start with refluxing in acetonitrile (around 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] If the reaction is still slow, you might consider switching to a higher boiling point solvent like DMF and adjusting the temperature accordingly (e.g., 80-100°C).

  • Phase-Transfer Catalysis: If you are using an inorganic base that has low solubility in your organic solvent, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the hydroxide or carbonate anion from the solid or aqueous phase to the organic phase, where it can deprotonate the 2-methylimidazole.

Question 2: I am observing the formation of multiple products on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products often points to issues with regioselectivity or over-alkylation.

  • Isomeric Products (N1 vs. N3 Alkylation): For an unsymmetrical imidazole like 2-methylimidazole, alkylation can theoretically occur at either of the two nitrogen atoms. However, in the case of 2-methylimidazole, the two nitrogens are equivalent due to tautomerism, so only one N-alkylated product is expected. If you are working with a substituted imidazole where the nitrogens are not equivalent, the site of alkylation is influenced by both steric and electronic factors.[3]

  • Over-alkylation (Quaternary Salt Formation): The desired product, 1-(2-Methyl-1H-imidazol-1-yl)acetone, is also nucleophilic and can react with another molecule of chloroacetone to form a quaternary imidazolium salt. This is more likely to occur if an excess of chloroacetone is used or if the reaction is run for an extended period after the starting material has been consumed.

    • Mitigation Strategy: Use a slight excess of 2-methylimidazole relative to chloroacetone (e.g., 1.1 to 1 equivalents). This ensures that the chloroacetone is the limiting reagent, minimizing the chance of double alkylation.

  • Side Reactions of Chloroacetone: Chloroacetone is a reactive electrophile and can undergo self-condensation or react with the base, especially at elevated temperatures.

    • Expert Tip: Add the chloroacetone dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration, which can help suppress these side reactions.

Work-up & Purification

Question 3: My crude product is an oil/dark residue, and I'm struggling with purification. What is an effective purification strategy?

Answer: The work-up and purification steps are critical for obtaining a pure product. A dark, oily crude product often contains residual solvent, unreacted starting materials, and side products.

  • Initial Work-up: A standard work-up for this reaction involves:

    • Filtration: If an inorganic base was used, filter the reaction mixture to remove the salt.

    • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove any remaining inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification by Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient elution is typically effective. Start with a less polar solvent system and gradually increase the polarity. A common eluent system for N-alkylated imidazoles is a mixture of dichloromethane and methanol.[1] For more polar products, adding a small amount of triethylamine or ammonium hydroxide (e.g., 1%) to the eluent system can help to reduce tailing on the silica gel.

    • Monitoring: Use TLC to identify the fractions containing your product. A common visualization technique is UV light (if the compound is UV active) and/or staining with potassium permanganate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60Standard choice for most organic compounds.
Mobile Phase Dichloromethane/Methanol gradientStart with 100% DCM and gradually increase the percentage of Methanol.
Additive ~1% Triethylamine or NH₄OHReduces peak tailing for basic compounds like imidazoles.

Table 1: Recommended Starting Conditions for Column Chromatography Purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take when working with 2-methylimidazole and chloroacetone?

A1: Both reactants require careful handling.

  • 2-Methylimidazole: It is a combustible solid and can cause skin and eye irritation. It is also harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[4]

  • Chloroacetone: This is a highly toxic and lachrymatory (tear-inducing) substance. It is a suspected carcinogen and is corrosive. It is imperative to handle chloroacetone in a certified chemical fume hood at all times. Avoid inhalation of vapors and contact with skin and eyes. Ensure you have immediate access to an eyewash station and safety shower. Chloroacetone is also incompatible with strong bases and oxidizing agents.[5]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure:

    • Prepare a TLC plate with a suitable mobile phase (e.g., the one you plan to use for column chromatography).

    • Spot the plate with your starting material (2-methylimidazole), your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

    • Develop the plate and visualize the spots (e.g., under UV light).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, typically more polar, spot indicates the formation of the product.

Q3: What are the expected spectroscopic characteristics of 1-(2-Methyl-1H-imidazol-1-yl)acetone?

  • ¹H NMR:

    • A singlet for the methyl group on the imidazole ring (around 2.3-2.5 ppm).

    • A singlet for the methyl group of the acetone moiety (around 2.2-2.4 ppm).

    • A singlet for the methylene group connecting the imidazole and the carbonyl group (around 4.8-5.2 ppm).

    • Two singlets or doublets for the two protons on the imidazole ring (in the aromatic region, ~6.8-7.5 ppm).

  • ¹³C NMR:

    • A signal for the carbonyl carbon (downfield, ~200-210 ppm).

    • Signals for the carbons of the imidazole ring (~120-145 ppm).

    • Signals for the methylene carbon and the two methyl carbons (upfield).

  • IR Spectroscopy:

    • A strong absorption band for the C=O (ketone) stretch, typically around 1715 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C=N and C=C stretching bands from the imidazole ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (C₇H₁₀N₂O = 138.17 g/mol ).

Q4: What are the best storage conditions for 1-(2-Methyl-1H-imidazol-1-yl)acetone?

A4: While specific stability data is not available, as a general practice for N-alkylated imidazoles, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. If the compound is an oil, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation due to oxidation.

III. Visualizing the Workflow

A clear understanding of the experimental sequence is vital for success.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants 2-Methylimidazole + Chloroacetone reaction Reaction Mixture (Reflux) reactants->reaction Combine solvent_base Solvent (ACN/DMF) + Base (NaOH/K2CO3) solvent_base->reaction Add filtration Filtration (remove salts) reaction->filtration Cool to RT extraction Extraction (DCM/EtOAc + Brine) filtration->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotovap) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography Crude Product analysis Characterization (NMR, MS, IR) chromatography->analysis final_product Pure Product 1-(2-Methyl-1H-imidazol-1-yl)acetone analysis->final_product Purity Check

Caption: General workflow for the synthesis and purification of 1-(2-Methyl-1H-imidazol-1-yl)acetone.

IV. Mechanistic Insight: The N-Alkylation Pathway

Understanding the reaction mechanism can aid in troubleshooting and optimization.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) imidazole 2-Methylimidazole imidazolide 2-Methylimidazolide Anion imidazole->imidazolide + Base base Base (e.g., OH⁻) water H₂O imidazolide->water + H₂O anion 2-Methylimidazolide Anion product 1-(2-Methyl-1H-imidazol-1-yl)acetone anion->product + Chloroacetone chloroacetone Chloroacetone chloride Cl⁻ product->chloride + Cl⁻

Caption: The two-step mechanism of N-alkylation: deprotonation followed by nucleophilic substitution.

V. References

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (2024-06-03).

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. National Institutes of Health.

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. (2023-01-23).

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

  • Imidazole alkylation by chlorobutane ?. ResearchGate. (2016-02-13).

  • Method for producing high-purity N-alkyl imidazole. Google Patents.

  • Method for preparing 2-methylimidazole. Google Patents.

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. (2022-01-27).

  • N-Alkylation of imidazoles. University of Otago.

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. (2018-11-26).

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. (2025-08-06).

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. (2024-09-26).

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (2020-08-19).

  • Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. ResearchGate. (2024-07-19).

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR.

  • Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. ResearchGate. (2025-08-05).

  • Basic 1H- and 13C-NMR Spectroscopy.

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659). Human Metabolome Database.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

  • Microscopic Roots Of Alcohol-Ketone Demixing: Infrared Spectroscopy Of Methanol-Acetone Clusters. ResearchGate. (2025-08-07).

  • Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. (2025-08-06).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methyl-1H-imidazol-1-YL)acetone

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are of paramount importance. 1-(2-Methyl-1H-imidazol-1-YL)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are of paramount importance. 1-(2-Methyl-1H-imidazol-1-YL)acetone, a molecule containing the versatile imidazole functional group, represents a compound for which robust analytical characterization is essential. The validation of analytical methods for such compounds is not merely a procedural step but the very foundation of product quality, safety, and efficacy.

This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of 1-(2-Methyl-1H-imidazol-1-YL)acetone. While specific validated methods for this exact molecule are not prevalent in public literature, this document leverages established analytical principles for analogous imidazole derivatives and adheres to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For a polar, non-volatile compound like 1-(2-Methyl-1H-imidazol-1-YL)acetone, several methods are viable, each with distinct advantages and limitations.[4]

Method Principle Primary Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile liquid phase.High specificity, sensitivity, and applicability to a wide range of non-volatile compounds. Ideal for stability-indicating assays.[4][5]Higher cost and complexity compared to spectrophotometry.
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a mobile gas phase.Excellent for volatile and semi-volatile compounds; high resolution.[6]May require derivatization for polar, non-volatile compounds, adding complexity. Potential for thermal degradation of the analyte.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective. Suitable for routine quantification in pure samples.[7][8]Lacks specificity; susceptible to interference from other UV-absorbing compounds. Not inherently stability-indicating.

For the comprehensive analysis required in pharmaceutical development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and robust method. Its ability to separate the parent compound from impurities and degradation products makes it the gold standard for stability-indicating assays.[9] Therefore, the remainder of this guide will focus on the validation of an RP-HPLC method, in accordance with regulatory expectations.

The Blueprint for Trust: Validation of an RP-HPLC Method

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[10] The following validation parameters, as stipulated by the ICH Q2(R1) guideline, are critical.[1][11]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Quantitation LOD & LOQ Precision->Quantitation Robustness Robustness Quantitation->Robustness Routine Routine Analysis Robustness->Routine Validation_Report Validation Report Robustness->Validation_Report Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis HPLC Analysis Analyte 1-(2-Methyl-1H-imidazol-1-YL)acetone (Drug Substance) Acid Acid (e.g., 0.1M HCl) Analyte->Acid Base Base (e.g., 0.1M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 105°C) Analyte->Thermal Photo Photolytic (e.g., UV light) Analyte->Photo HPLC Specificity Assessment: Peak Resolution > 2 Peak Purity > 0.999 Analyte->HPLC Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->HPLC

Caption: Forced degradation experimental design.

Linearity and Range

Causality: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. [1][11] Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five standard solutions of 1-(2-Methyl-1H-imidazol-1-YL)acetone spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay). [11]2. Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.998.

    • Y-intercept: Should be close to zero.

    • Residuals: The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL) Peak Area (Arbitrary Units)
80810500
90905200
1001001500
1101102500
1201205000
0.9995
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels within the range.

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst or instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Resolution > 2, Peak Purity > 0.999Pass
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.85%
LOD (µg/mL) S/N ratio ~ 3:10.1
LOQ (µg/mL) S/N ratio ~ 10:10.3
Robustness %RSD ≤ 2.0%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [12]These are critical for the analysis of impurities.

Experimental Protocol: LOD & LOQ

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated to be precise, with an RSD typically ≤ 10%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. [13]This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Vary Parameters: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the mobile phase buffer (e.g., ± 0.1 units).

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within their acceptance limits for all variations, and the %RSD of the results should be ≤ 2.0%.

Conclusion

The validation of an analytical method for a compound like 1-(2-Methyl-1H-imidazol-1-YL)acetone is a systematic and scientifically rigorous process. While High-Performance Liquid Chromatography stands out as the most powerful and versatile technique, its reliability is contingent upon a thorough validation that assesses its specificity, linearity, accuracy, precision, sensitivity, and robustness. By adhering to the principles outlined in this guide and the foundational guidelines from regulatory bodies like the ICH, researchers and drug development professionals can establish a high degree of confidence in their analytical data. This confidence is the bedrock upon which the quality and safety of pharmaceutical products are built, ensuring that they meet the exacting standards required for patient care.

References

  • Sharma, D. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PubChem. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • ResearchGate. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • U.S. Pharmacopeia-NF. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of luliconazole.

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Comparative

A Comparative Analysis for Drug Development Professionals: 1-(2-Methyl-1H-imidazol-1-YL)acetone vs. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

A Senior Application Scientist's In-Depth Technical Guide In the landscape of heterocyclic chemistry and drug discovery, imidazole derivatives stand out for their vast therapeutic potential.[1] This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of heterocyclic chemistry and drug discovery, imidazole derivatives stand out for their vast therapeutic potential.[1] This guide provides a detailed comparative analysis of two structurally related imidazole derivatives: 1-(2-Methyl-1H-imidazol-1-YL)acetone and its 5-nitro counterpart, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. This document is intended for researchers, scientists, and drug development professionals, offering insights into their chemical properties, synthesis, and a proposed experimental framework for evaluating their antimicrobial efficacy.

At a Glance: Key Structural and Physicochemical Differences

The primary distinguishing feature between the two molecules is the presence of a nitro group (-NO₂) at the 5-position of the imidazole ring in 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. This substitution is anticipated to significantly influence the compound's electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the nitro group is known to be crucial for the antimicrobial activity of 5-nitroimidazoles.[2]

Property1-(2-Methyl-1H-imidazol-1-YL)acetone1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone
Molecular Formula C₇H₁₀N₂OC₇H₉N₃O₃[3]
Molecular Weight 138.17 g/mol 183.17 g/mol [3]
Key Structural Feature Unsubstituted imidazole ringNitro group at the 5-position of the imidazole ring[3]
Predicted Biological Activity General antimicrobial/antifungal potentialEnhanced antimicrobial/antiprotozoal activity[2]

Synthesis and Mechanistic Considerations

The synthetic pathways to these compounds are distinct, reflecting the influence of the imidazole ring's substituents.

Synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone can be achieved through the N-alkylation of 2-methylimidazole with chloroacetone. The lone pair of electrons on the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of chloroacetone. A base is typically used to deprotonate the imidazole, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone

  • Objective: To synthesize 1-(2-Methyl-1H-imidazol-1-YL)acetone via N-alkylation.

  • Materials: 2-methylimidazole, chloroacetone, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • To a solution of 2-methylimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

This nitro-substituted imidazole is a derivative of secnidazole, a known antibacterial drug.[3] Its synthesis involves the oxidation of the secondary alcohol group of secnidazole to a ketone.

Experimental Protocol: Synthesis of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone [3]

  • Objective: To synthesize 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone from secnidazole.

  • Materials: Secnidazole, periodic acid, pyridinium chlorochromate (PCC), acetonitrile.

  • Procedure:

    • Suspend periodic acid (2.8 mmol) and pyridinium chlorochromate (PCC, 4 mol%) in acetonitrile (20 ml) and stir vigorously for five minutes.

    • Cool the mixture in an ice-salt bath.

    • Add secnidazole (2.7 mmol) to the cooled mixture and allow it to stir for 36 hours at ambient temperature.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a brine/water solution (1:1 v/v) and a saturated aqueous Na₂SO₃ solution.

    • Dry the organic layer with Na₂SO₄ and filter.

    • Evaporate the filtrate under vacuum to obtain the crude product.

    • Recrystallize the crude product from petroleum ether to yield colorless crystals of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone.[3]

Proposed Comparative Experimental Evaluation: Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial performance of these two compounds, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is proposed. The broth microdilution method is a widely accepted technique for this purpose.[4][5]

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compounds Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compounds->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader (OD600) incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Interpretation of Expected Results

The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] A lower MIC value indicates greater potency. It is hypothesized that 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone will exhibit significantly lower MIC values against a range of anaerobic and certain aerobic bacteria compared to its non-nitro counterpart.

Structure-Activity Relationship and Mechanism of Action

The anticipated enhanced antimicrobial activity of the 5-nitro derivative is attributed to the mechanism of action characteristic of 5-nitroimidazoles.[2]

The Crucial Role of the Nitro Group

The 5-nitro group is a key pharmacophore. In the microaerophilic or anaerobic environment of susceptible microorganisms, the nitro group undergoes reduction by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species are responsible for the antimicrobial effect by causing damage to microbial DNA and other critical cellular components.

G Compound 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone (Prodrug) Microbe Anaerobic/ Microaerophilic Microorganism Compound->Microbe Uptake Reduction Nitroreductase-mediated reduction of the -NO2 group Microbe->Reduction Intermediates Generation of Reactive Nitrogen Species (RNS) Reduction->Intermediates Damage DNA Damage & Cellular Disruption Intermediates->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of action for the 5-nitroimidazole derivative.

In contrast, 1-(2-Methyl-1H-imidazol-1-YL)acetone, lacking the nitro group, would not be activated by this reductive pathway. Its antimicrobial activity, if any, would likely stem from other mechanisms common to imidazole derivatives, such as inhibition of ergosterol synthesis in fungi or other less specific interactions with microbial enzymes.

Conclusion and Future Directions

This guide provides a comparative framework for understanding 1-(2-Methyl-1H-imidazol-1-YL)acetone and 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. The presence of the 5-nitro group is the critical determinant for the anticipated potent antimicrobial activity of the latter. The provided experimental protocols for synthesis and antimicrobial evaluation offer a clear path for empirical validation of these hypotheses.

For drug development professionals, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone represents a more promising lead for further investigation as an antimicrobial agent, building upon the established legacy of 5-nitroimidazole drugs. Future studies should focus on in vivo efficacy, toxicity profiling, and further structural modifications to optimize the therapeutic index.

References

  • Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552. [Link]

  • De Vita, D., Scipione, L., Tortorella, S., Di Rienzo, B., & Simonetti, G. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Molecules, 17(10), 11997-12019. [Link]

  • Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]

  • PubChem. (n.d.). 1-(1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]

  • de Souza, M. V. N. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(20), 6838. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of Imidazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Imidazole, a privileged scaffold in medicinal chemistry, presents a unique an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Imidazole, a privileged scaffold in medicinal chemistry, presents a unique analytical challenge due to its potential for isomerism, particularly tautomerism.[1] Misidentification can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth, objective comparison of spectroscopic techniques for differentiating imidazole isomers, grounded in experimental data and established protocols.

The narrative that follows is designed to move beyond a simple listing of facts. It explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle.

The Isomeric Landscape of Imidazole

Imidazole is an aromatic heterocycle containing two nitrogen atoms. Its most stable and common form is 1H-imidazole . In this form, the π-electron system is fully delocalized, conferring aromatic stability. However, other less stable, non-aromatic isomers such as 2H-imidazole and 4H-imidazole can exist, though they are typically transient intermediates.[2]

The most significant isomeric consideration for 1H-imidazole itself is tautomerism . The proton on the nitrogen can rapidly migrate between the two nitrogen atoms. In unsubstituted imidazole, the resulting 1H- and 3H- tautomers are indistinguishable. However, when the ring is asymmetrically substituted (at positions 4 or 5), two distinct tautomers are possible, making their correct identification crucial.

Caption: Key isomeric forms of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomerism

NMR spectroscopy is arguably the most powerful tool for distinguishing imidazole isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.

Causality & Experimental Insight

The key challenge and diagnostic feature in the NMR of imidazoles is the rate of proton exchange between the nitrogens. In solution at room temperature, this exchange is often fast on the NMR timescale. This leads to a time-averaged spectrum where chemically distinct atoms in the two tautomers (e.g., C4 and C5) appear as a single, often broadened, signal.[3] This signal broadening is a strong indicator of dynamic exchange.

To resolve this, two main strategies are employed:

  • Low-Temperature NMR: Decreasing the temperature slows the proton exchange, allowing for the resolution of separate signals for each tautomer.

  • Solid-State NMR (CP-MAS): In the solid state, molecular motion is restricted, and distinct signals for co-existing tautomers can often be observed directly, providing an unambiguous structural picture.[3]

The chemical shift difference between C4 and C5 (Δδ) is a particularly reliable indicator of which nitrogen is protonated in a substituted imidazole.[4]

Comparative Data Summary
Technique Isomer H2 (ppm) H4/H5 (ppm) C2 (ppm) C4/C5 (ppm) Key Observation
¹H NMR1H-Imidazole (in CDCl₃)~7.73[5]~7.13 (equivalent)[5]--H4 and H5 are equivalent due to rapid tautomerism.
¹³C NMR1,4-Dimethylimidazole--~136~127 (C4), ~117 (C5)Tautomerism is "locked," giving distinct C4/C5 signals.
¹³C NMR1,5-Dimethylimidazole--~139~120 (C4), ~129 (C5)Different chemical shifts for C4/C5 compared to the 1,4-isomer.[4]
¹H/¹³C NMR2H/4H-Isomers (Predicted)N/AAliphatic RegionN/Asp³ Carbon RegionThe appearance of signals in the aliphatic region would indicate a loss of aromaticity.

Note: ¹³C NMR data for unsubstituted imidazole in solution can be difficult to obtain due to signal broadening from tautomerization.[3]

Experimental Protocol: ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) tms 2. Add TMS as an internal standard (δ = 0.00 ppm) dissolve->tms tube 3. Transfer to a clean NMR tube tms->tube spectrometer 4. Place tube in spectrometer and lock, tune, and shim tube->spectrometer acquire 5. Acquire spectrum (e.g., 16 scans, 1s relaxation delay) spectrometer->acquire process 6. Fourier transform, phase correct, and baseline correct acquire->process integrate 7. Calibrate to TMS, integrate peaks, and analyze shifts/coupling process->integrate caption Standard workflow for NMR sample analysis.

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the imidazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.[6] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[7] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent, then tune and shim the probe to optimize magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width covering 0-12 ppm, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans for a good signal-to-noise ratio.

  • Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Analyze the resulting spectrum by integrating the peaks and identifying chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy provides a rapid method for identifying functional groups and can distinguish between isomers based on their unique vibrational modes.[8][9]

Causality & Experimental Insight

The primary diagnostic regions in the IR spectrum of imidazole are:

  • N-H Stretching Region (~3000-3500 cm⁻¹) : In the solid state or concentrated solutions, this peak is typically very broad due to extensive intermolecular hydrogen bonding.[10] In helium nanodroplets, where the monomer can be isolated, the free N-H stretch is observed as a sharp peak.[11]

  • C=N and C-N Stretching (~1300-1500 cm⁻¹) : The aromatic 1H-imidazole shows a series of characteristic C-N and C=N stretching vibrations within its delocalized ring system.[12]

  • Fingerprint Region (< 1000 cm⁻¹) : This region contains complex vibrations, including ring bending modes, that are highly specific to the overall molecular structure.

A non-aromatic isomer like 4H-imidazole would exhibit a distinctly different spectrum. It would lack the characteristic aromatic ring vibrations and would instead show absorptions typical of isolated C=N bonds and C-N single bonds, as well as sp³ C-H stretches.

Comparative Data Summary
Vibrational Mode 1H-Imidazole (cm⁻¹) Expected for 4H-Imidazole (cm⁻¹) Key Observation
N-H Stretch (free)~3514[11]Similar to 1H-imidazoleThe degree of H-bonding (peak broadness) is more diagnostic than the precise frequency.
Aromatic C-H Stretch> 3000AbsentPresence indicates aromaticity.
sp³ C-H StretchAbsent~2850-3000Presence indicates a non-aromatic, saturated carbon center.
C=N / C-N Stretches1486, 1440, 1367, 1325[12]Different pattern; isolated C=N stretch expected ~1650 cm⁻¹The pattern of multiple bands reflects the conjugated aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

FTIR_Workflow start Start background 1. Record a background spectrum (clean ATR crystal) start->background sample 2. Place a small amount of solid or liquid sample directly on the crystal background->sample pressure 3. Apply pressure with the anvil to ensure good contact sample->pressure scan 4. Acquire the sample spectrum (4000-400 cm⁻¹) pressure->scan clean 5. Clean the crystal thoroughly with an appropriate solvent scan->clean end End clean->end caption Workflow for ATR-FTIR analysis.

Caption: Workflow for ATR-FTIR analysis.

  • Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid imidazole sample directly onto the ATR crystal. If the sample is a liquid or solution, a single drop is sufficient.

  • Apply Pressure : Lower the pressure anvil to ensure firm contact between the sample and the crystal.

  • Acquisition : Acquire the IR spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]

  • Cleaning : After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

UV-Vis Spectroscopy: A Probe of Electronic Conjugation

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. It is a simple and rapid technique that is highly sensitive to the presence of conjugated π-systems.

Causality & Experimental Insight

Aromatic 1H-imidazole possesses a conjugated 6π-electron system, which gives rise to a characteristic π → π* absorption band in the UV region.[13] The non-aromatic isomers, lacking this extensive conjugation, will not absorb significantly in this region. Their electronic transitions would require much higher energy, occurring at shorter wavelengths. Therefore, UV-Vis spectroscopy serves as a straightforward test for aromaticity. The position of the maximum absorbance (λmax) can be influenced by the solvent and by substituents on the imidazole ring.[13][14]

Comparative Data Summary
Isomer λmax (nm) Solvent Key Observation
1H-Imidazole~206-209[13][15][16]Water / MethanolStrong absorption characteristic of an aromatic π-system.
4-Methyl-imidazole~217[13][14]Methanol/WaterAlkyl substitution causes a slight red-shift (bathochromic shift).
2H/4H-IsomersNo significant absorption >200 nmN/AThe absence of a strong UV absorption band is indicative of a non-aromatic system.
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation : Prepare a dilute solution of the imidazole sample (e.g., 0.1 mmol/L) using a UV-transparent solvent such as water, ethanol, or methanol.[13][14]

  • Blanking : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan the absorbance, typically from 400 nm down to 190 nm.

  • Analysis : Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Causality & Experimental Insight

All structural isomers of imidazole will have the same molecular weight (nominal mass of 68 Da). Therefore, the molecular ion peak (M⁺˙) alone cannot distinguish them. Differentiation relies on high-resolution mass spectrometry to confirm the elemental formula and, more importantly, on the fragmentation patterns generated upon ionization (typically by Electron Ionization - EI). The stability of the aromatic 1H-imidazole means its molecular ion peak will be relatively intense. Less stable isomers might fragment more readily, leading to a less intense molecular ion peak and different relative abundances of fragment ions. GC-MS is a particularly powerful combination, as it can separate isomers chromatographically before they enter the mass spectrometer.[17]

Comparative Data Summary
Technique Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Key Observation
EI-MS1H-Imidazole68 (M⁺˙, intense)[18]41, 40, 28[5][13]A strong molecular ion peak reflects the stability of the aromatic ring.
EI-MS2H/4H-Isomers68 (M⁺˙, likely weaker)Potentially different fragmentation patternLess stable isomers may show a less abundant molecular ion and different fragmentation pathways.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

  • GC Separation : Inject a small volume (e.g., 1 µL) into the GC-MS system. The sample is vaporized and travels through a capillary column (e.g., a DB-5ms), which separates components based on their boiling points and interactions with the column's stationary phase.

  • Ionization & MS Analysis : As components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis : Analyze the resulting total ion chromatogram (TIC) to see the retention times of separated isomers. Examine the mass spectrum corresponding to each peak to identify the molecular ion and fragmentation pattern.

Conclusion

No single technique tells the whole story. A multi-faceted spectroscopic approach is essential for the unambiguous identification of imidazole isomers.

  • NMR is the definitive tool for analyzing tautomeric equilibria and confirming the connectivity and electronic environment of the ring.

  • IR provides a rapid and effective method to confirm the presence of key functional groups and distinguish aromatic from non-aromatic systems.

  • UV-Vis serves as a quick check for the conjugated π-system, acting as a simple test for aromaticity.

  • Mass Spectrometry confirms the elemental composition and can provide differentiating structural information through fragmentation, especially when coupled with a separation technique like GC.

By understanding the principles behind each technique and applying rigorous, validated protocols, researchers can confidently navigate the isomeric complexities of imidazole, ensuring the integrity and success of their scientific endeavors.

References

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  • Wang, Y., et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 10(1), 29. Available at: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. Available at: [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

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  • Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57. Available at: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta, 742(3), 586-96. Available at: [Link]

  • Isomers of Pyrene–Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties. (2015). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Perchard, C., & Belloc, A. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(8), 2640-2646. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Structure of 4H‐imidazole and 1H‐benzoimidazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Verma, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Current Organic Synthesis, 18(6), 524-557. Available at: [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Pollution Research, 14(3), 101701. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Can IR Spectroscopy Distinguish Isomers? (2025). YouTube. Retrieved January 23, 2026, from [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

  • Can IR Spectroscopy Distinguish Isomers? (2025). YouTube. Retrieved January 23, 2026, from [Link]

  • Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids... (2021). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. (2019). MDPI. Retrieved January 23, 2026, from [Link]

  • Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. (2016). SlideServe. Retrieved January 23, 2026, from [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 1-(2-Methyl-1H-imidazol-1-YL)acetone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(2-Methyl-1H-imidazol-1-YL)acetone,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(2-Methyl-1H-imidazol-1-YL)acetone, a valuable building block in medicinal chemistry, presents a case study in the strategic selection of synthetic pathways. This guide provides a comparative analysis of two primary routes for its synthesis: direct N-alkylation of 2-methylimidazole and oxidation of a precursor molecule. Through an examination of reaction mechanisms, experimental protocols, and a summary of key performance indicators, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Route 1: Direct N-Alkylation of 2-Methylimidazole

The most straightforward and widely employed method for the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone is the direct N-alkylation of 2-methylimidazole with a haloacetone, such as chloroacetone or bromoacetone. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

N-Alkylation of 2-Methylimidazole cluster_reactants Reactants cluster_products Products 2-Methylimidazole 2-Methylimidazole TargetMolecule 1-(2-Methyl-1H-imidazol-1-YL)acetone 2-Methylimidazole->TargetMolecule Base, Solvent plus1 + Haloacetone Haloacetone (X = Cl, Br) Haloacetone->TargetMolecule plus2 + Salt HX

Caption: General scheme for the N-alkylation of 2-methylimidazole.

Mechanism: A Nucleophilic Substitution Approach

The N-alkylation of 2-methylimidazole is a classic example of a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism. The imidazole nitrogen, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of the haloacetone. The halogen then departs as a halide ion. The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

SN2_Mechanism start 2-Methylimidazole + Base deprotonation Deprotonation of Imidazole start->deprotonation imidazolate 2-Methylimidazolate Anion (Nucleophile) deprotonation->imidazolate transition_state SN2 Transition State imidazolate->transition_state haloacetone Haloacetone (Electrophile) haloacetone->transition_state product 1-(2-Methyl-1H-imidazol- 1-YL)acetone transition_state->product

Caption: Simplified workflow of the SN2 mechanism.

Experimental Protocol

The following protocol is a representative procedure for the N-alkylation of 2-methylimidazole with chloroacetone.

Materials:

  • 2-Methylimidazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole.

  • Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Route 2: Oxidation of a Precursor

An alternative, though less direct, approach to synthesizing the target molecule involves the oxidation of a suitable precursor. A documented example is the synthesis of the nitro-analogue, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone, from secnidazole[1]. This suggests a potential pathway where a corresponding non-nitrated precursor could be oxidized.

Reaction Scheme

Oxidation_Route cluster_reactants Reactants cluster_products Products Precursor 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol TargetMolecule 1-(2-Methyl-1H-imidazol-1-YL)acetone Precursor->TargetMolecule Oxidizing Agent

Caption: General scheme for the oxidation route.

Mechanism: Oxidation of a Secondary Alcohol

This route involves the oxidation of a secondary alcohol to a ketone. Various oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. The choice of oxidant is critical to ensure selectivity and avoid over-oxidation or side reactions.

Oxidation_Workflow start Secondary Alcohol Precursor oxidation Reaction with Oxidizing Agent start->oxidation intermediate Chromate Ester Intermediate (e.g., with PCC) oxidation->intermediate elimination Elimination intermediate->elimination product Ketone Product elimination->product

Caption: Simplified workflow for the oxidation of a secondary alcohol.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone[1].

Materials:

  • 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol (precursor)

  • Pyridinium chlorochromate (PCC)

  • Periodic acid

  • Acetonitrile

  • Brine solution

  • Saturated aqueous Na₂SO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Suspend periodic acid (1.05 eq) and a catalytic amount of PCC (0.04 eq) in acetonitrile and stir vigorously for five minutes.

  • Cool the mixture in an ice-salt bath.

  • Add the precursor, 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol (1.0 eq), to the cooled mixture.

  • Allow the reaction to stir at ambient temperature for an extended period (e.g., 36 hours), monitoring by TLC.

  • Upon completion, wash the reaction mixture with a 1:1 v/v solution of brine and water, followed by a saturated aqueous Na₂SO₃ solution.

  • Dry the organic phase with anhydrous Na₂SO₄ and filter.

  • Evaporate the filtrate under vacuum to yield the crude product.

  • Recrystallize the crude product from petroleum ether to obtain pure 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Comparative Analysis

ParameterRoute 1: N-AlkylationRoute 2: Oxidation
Starting Materials 2-Methylimidazole, Chloroacetone1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
Number of Steps Typically one stepAt least two steps (precursor synthesis + oxidation)
Reagent Availability Readily available and cost-effectivePrecursor may require separate synthesis
Reaction Conditions Moderate temperatures (reflux)Mild to ambient temperatures
Yield Generally good to highModerate (e.g., 64% for the nitro-analogue[1])
Scalability Generally straightforwardCan be more complex due to the use of specific oxidizing agents
Safety & Environmental Haloacetones are lachrymators.Oxidizing agents like PCC are toxic and require careful handling.

Expert Insights and Recommendations

For the majority of applications, the direct N-alkylation route is the preferred method for the synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone. Its primary advantages lie in its simplicity, cost-effectiveness, and generally high yields. The starting materials are commercially available, and the reaction can be performed using standard laboratory equipment. The main consideration for this route is the handling of haloacetones, which are irritants.

The oxidation route , while chemically feasible, is less practical for the routine synthesis of this specific target molecule. The primary drawback is the need for a precursor alcohol, which itself would likely be synthesized from 2-methylimidazole, adding an extra step to the overall process. However, this route could be valuable in specific contexts, such as in the synthesis of derivatives where the precursor alcohol is more readily available or when exploring structure-activity relationships by modifying the alcohol precursor.

Conclusion

The synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone is most efficiently achieved through the direct N-alkylation of 2-methylimidazole with a haloacetone. This method offers a robust and scalable pathway with readily available starting materials. The oxidation of a precursor alcohol represents a viable but more circuitous alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and available resources.

References

  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(5), o699. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: 1-(2-Methyl-1H-imidazol-1-YL)acetone Versus Standard Nitroimidazole Antimicrobials

Foreword: The Imperative for Rigorous Benchmarking in Drug Discovery In the landscape of pharmaceutical development, the introduction of a novel molecular entity necessitates a comprehensive evaluation of its physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Rigorous Benchmarking in Drug Discovery

In the landscape of pharmaceutical development, the introduction of a novel molecular entity necessitates a comprehensive evaluation of its physicochemical and functional attributes against established standards. This guide provides a detailed framework for benchmarking 1-(2-Methyl-1H-imidazol-1-YL)acetone, a heterocyclic compound with potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Given its structural resemblance to the nitroimidazole class of antibiotics, this guide will use Metronidazole and Secnidazole as the primary comparators. These well-characterized drugs offer a robust baseline for assessing the potential of our target compound.[1][2]

This document is structured to provide not only a side-by-side comparison but also the underlying scientific rationale for the selected analytical methodologies. It is intended for researchers, drug development professionals, and analytical scientists engaged in the characterization and advancement of new chemical entities.

Physicochemical Characterization: Establishing a Foundational Profile

A thorough understanding of a compound's physical and chemical properties is the cornerstone of drug development.[3] These parameters influence everything from formulation and bioavailability to stability and shelf-life.

Core Physicochemical Properties

The initial characterization involves determining the fundamental properties of 1-(2-Methyl-1H-imidazol-1-YL)acetone and comparing them to our selected standards.

Property1-(2-Methyl-1H-imidazol-1-YL)acetone (Expected)MetronidazoleSecnidazole
Molecular Formula C₇H₁₀N₂OC₆H₉N₃O₃[4]C₇H₁₁N₃O₃[5]
Molecular Weight 138.17 g/mol 171.16 g/mol [4]185.18 g/mol [5]
Appearance To be determinedWhite to pale-yellow crystalline powder[6]White to yellowish crystalline powder
Solubility To be determined10 mg/mL in water at 25°C[4]Sparingly soluble in water
LogP To be determined-0.02[4]-0.43 (Predicted)
pKa To be determined2.62[4]2.5 (Predicted)
Experimental Protocols for Physicochemical Characterization
  • Rationale: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a standard and reliable technique for this measurement.

  • Protocol:

    • Add an excess amount of 1-(2-Methyl-1H-imidazol-1-YL)acetone to a known volume of purified water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

  • Protocol:

    • Prepare a solution of 1-(2-Methyl-1H-imidazol-1-YL)acetone in a biphasic system of n-octanol and water.

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Analytical Profile: Identity, Purity, and Stability

A comprehensive analytical profile is essential for ensuring the quality and consistency of an API.[][8] This section outlines the key analytical techniques for characterizing 1-(2-Methyl-1H-imidazol-1-YL)acetone and comparing it to Metronidazole and Secnidazole.

Structural Elucidation and Identification
  • Rationale: NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure of 1-(2-Methyl-1H-imidazol-1-YL)acetone.

    • Compare the obtained spectra with reference spectra of Metronidazole and Secnidazole to identify characteristic signals of the imidazole ring and its substituents.

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

  • Protocol:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be used for structural confirmation.

Purity Assessment
  • Rationale: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities.[4] A validated, stability-indicating HPLC method is crucial for quality control.

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method capable of separating the main compound from potential impurities and degradation products. Key parameters to optimize include the column, mobile phase composition, flow rate, and detector wavelength.

    • Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

    • Analysis: Inject a solution of 1-(2-Methyl-1H-imidazol-1-YL)acetone and quantify the peak area of the main component relative to any impurity peaks.

  • Rationale: DSC can be used to determine the purity of a crystalline compound by analyzing its melting behavior. Impurities typically cause a broadening and depression of the melting point.

  • Protocol:

    • Accurately weigh a small amount of the sample into a DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature to obtain the melting endotherm.

    • Calculate the purity based on the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.

Thermal Stability
  • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[9]

  • Protocol:

    • Place a small, accurately weighed sample onto the TGA balance.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Comparative Performance: Antimicrobial Activity

Given the structural similarities to known antimicrobial agents, a preliminary assessment of the antimicrobial activity of 1-(2-Methyl-1H-imidazol-1-YL)acetone is warranted.

Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method for assessing antimicrobial potency.

  • Protocol:

    • Prepare a series of twofold dilutions of 1-(2-Methyl-1H-imidazol-1-YL)acetone, Metronidazole, and Secnidazole in a suitable growth medium.

    • Inoculate each dilution with a standardized suspension of a target anaerobic bacterium (e.g., Bacteroides fragilis or Clostridium difficile).[1]

    • Incubate the samples under anaerobic conditions.

    • Determine the MIC as the lowest concentration of each compound that shows no visible growth.

Visualizing the Benchmarking Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows described in this guide.

Physicochemical_Characterization cluster_start Sample Preparation cluster_analysis Analysis cluster_output Data Output Start 1-(2-Methyl-1H-imidazol-1-YL)acetone Solubility Aqueous Solubility (Shake-Flask) Start->Solubility LogP Partition Coefficient (Octanol-Water) Start->LogP Solubility_Data Solubility (mg/mL) Solubility->Solubility_Data LogP_Data LogP Value LogP->LogP_Data

Caption: Workflow for Physicochemical Characterization.

Analytical_Profile cluster_identity Identity & Structure cluster_purity Purity cluster_stability Stability NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS/MS) HPLC HPLC (Reverse-Phase) DSC DSC (Purity by Melting) TGA TGA (Thermal Decomposition) Sample Test Sample Sample->NMR Sample->MS Sample->HPLC Sample->DSC Sample->TGA

Caption: Comprehensive Analytical Profiling Workflow.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of 1-(2-Methyl-1H-imidazol-1-YL)acetone against the established antimicrobial agents Metronidazole and Secnidazole. By following the detailed protocols for physicochemical characterization, analytical profiling, and preliminary performance assessment, researchers can generate the critical data necessary to evaluate the potential of this novel compound.

The successful execution of these experiments will provide a robust data package to inform decisions regarding the further development of 1-(2-Methyl-1H-imidazol-1-YL)acetone as a potential pharmaceutical candidate. Future work should focus on a broader antimicrobial screening, in vivo efficacy studies, and a comprehensive safety and toxicology profile.

References

  • Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. (2025). Antimicrobial Agents and Chemotherapy. [Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Journal of Antimicrobial Chemotherapy. [Link]

  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole. A therapeutic review and update. Drugs, 54(5), 679–708. [Link]

  • PubChem. (n.d.). Secnidazole. National Center for Biotechnology Information. [Link]

  • Gillis, J. C., & Wiseman, L. R. (1996). Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis. Drugs, 51(4), 621–638. [Link]

  • PubChem. (n.d.). Metronidazole. National Center for Biotechnology Information. [Link]

  • Mayo Clinic. (2025). Secnidazole (Oral Route). [Link]

  • Le, J., & Lopez, M. J. (2023). Metronidazole. In StatPearls. StatPearls Publishing. [Link]

  • Medscape. (n.d.). Solosec (secnidazole) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]

  • Infinity Labs. (2026). API Thermal Stability Testing. [Link]

  • He, Q., Wang, C., & Zhang, J. (2019). Secnidazole for treatment of bacterial vaginosis: a systematic review. Journal of Chemotherapy, 31(7-8), 349–355. [Link]

  • bioMérieux. (n.d.). API 20 E. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of metronidazole. [Link]

  • Microbe Notes. (2022). API (Analytical Profile Index) 20E Test - Procedure, Uses and Interpretation. [Link]

  • Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. [Link]

  • Tran, T. P., et al. (2022). Assessing Clinical Outcomes of Metronidazole for Intra-Abdominal Infections When Dosed Every 12 h Versus Every 8 h in a Multi-Center Health System. Pharmacy, 10(2), 39. [Link]

  • Particle Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. (2016). Analytical method development and validation of Secnidazole in the tablet dosage form by RP-HPLC method. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Medical Notes. (2023). API Test for Bacteria: Introduction, Principle,Test Requirements. [Link]

  • Boza, A., et al. (2000). Physico-chemical and solid-state characterization of secnidazole. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 649–657. [Link]

  • Labcompare. (2025). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. [Link]

  • European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • American Petroleum Institute. (2019). Procedures for Standards Development. [Link]

  • The Pharma Master. (n.d.). API testing. [Link]

  • SciELO. (2013). Effect of Shape on Physico-Chemical Properties of Metronidazole Tablet. [Link]

  • bioMérieux. (n.d.). API® ID STRIPS. [Link]

  • Slayback Pharma. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. [Link]

  • ResearchGate. (2000). Physico-chemical and solid-state characterization of secnidazole. [Link]

  • Cheméo. (n.d.). Chemical Properties of Metronidazole (CAS 443-48-1). [Link]

  • Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-1H-imidazol-1-YL)acetone

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methyl-1H-imidazol-1-YL)acetone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: A Hazard Analysis Based on Chemical Structure

  • The Imidazole Moiety: Imidazole and its derivatives can exhibit corrosive properties.[1][2] They are also known to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]

  • The Acetone Moiety: Acetone is a highly flammable liquid and vapor.[4][5][6][7] It is a recognized eye irritant and can cause drowsiness or dizziness.[4][5][6]

Based on this analysis, 1-(2-Methyl-1H-imidazol-1-YL)acetone should be treated as a flammable and potentially corrosive hazardous waste .

Table 1: Inferred Hazard Profile of 1-(2-Methyl-1H-imidazol-1-YL)acetone

Hazard ClassificationBasis of ClassificationPrimary Concerns
Flammable Liquid Presence of the acetone functional group.Vapors can form explosive mixtures with air and may be ignited by heat, sparks, or flames.[5]
Eye Irritant Contribution from the acetone moiety.Can cause serious eye irritation upon contact.[4][6]
Potential Corrosive Presence of the imidazole ring.May cause skin burns and eye damage.[2][8]
Target Organ Toxicity Potential for effects from the acetone component.May cause drowsiness or dizziness.[4][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-(2-Methyl-1H-imidazol-1-YL)acetone for disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[9] Adherence to proper PPE protocols is non-negotiable.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and vapors.[9][10]

  • Hand Protection: Given the potential for corrosivity and skin irritation, butyl gloves are recommended. Nitrile gloves may not offer sufficient protection against acetone.[9] Always wash hands thoroughly after removing gloves.[7][9]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against accidental spills.[9][10]

Step-by-Step Disposal Protocol

The disposal of 1-(2-Methyl-1H-imidazol-1-YL)acetone must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][11]

Step 1: Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety. This prevents potentially violent reactions between incompatible chemicals.

  • Action: Designate a specific, compatible waste container for 1-(2-Methyl-1H-imidazol-1-YL)acetone and any materials contaminated with it.

  • Causality: The inferred flammable and potentially corrosive nature of this compound necessitates its separation from other waste streams, particularly oxidizers, strong acids, and bases.[3][9][12]

  • Container Specifications:

    • The container must be made of a material that is chemically resistant to both acetone and imidazole derivatives. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[13]

    • The container must be in good condition, with no cracks or leaks.

Step 2: Waste Labeling

Accurate and comprehensive labeling of hazardous waste is a regulatory requirement and a critical safety measure.[10][14]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9]

  • Label Content: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(2-Methyl-1H-imidazol-1-YL)acetone."

    • A clear indication of the hazards: "Flammable" and "Corrosive."

    • The date accumulation started.

    • The name of the principal investigator or laboratory supervisor.

Step 3: Waste Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Action: Store the sealed and labeled waste container in the SAA.

  • Causality: The SAA is a designated and controlled area that minimizes the risk of accidental spills and exposure to ignition sources. It should be located near the point of generation and under the direct supervision of laboratory personnel.[13]

  • Storage Precautions:

    • Keep the waste container tightly closed except when adding waste.[4][7][16]

    • Ensure the storage area is away from heat, sparks, and open flames.[4][5][6]

    • Store in a well-ventilated location.[5][7]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]

Step 4: Arranging for Final Disposal

The final disposal of hazardous chemical waste must be handled by a licensed and certified waste disposal firm.[17][18][19]

  • Action: Once the waste container is full or has been in accumulation for the maximum allowed time (often 90 to 180 days, depending on institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted waste vendor.[13][20]

  • Causality: Licensed waste disposal facilities have the specialized equipment and permits to handle and treat hazardous materials in an environmentally sound manner, often through methods like incineration.[19]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][16]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain the Spill: For small spills, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Final Disposal start Handling 1-(2-Methyl-1H-imidazol-1-YL)acetone ppe Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container add_waste Add Waste to Container (Do not exceed 90% capacity) container->add_waste storage Store in Designated Satellite Accumulation Area add_waste->storage Keep container closed full Container is Full or Max Time Reached storage->full contact_ehs Contact EHS for Pickup full->contact_ehs end Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for 1-(2-Methyl-1H-imidazol-1-YL)acetone.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(2-Methyl-1H-imidazol-1-YL)acetone is not merely a procedural task but a professional responsibility. By understanding the compound's inferred hazards, adhering to strict safety protocols, and following a systematic disposal plan, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. This commitment to the entire lifecycle of a chemical, from synthesis to disposal, is a hallmark of scientific excellence and integrity.

References

  • Safety Data Sheet: Acetone. (2020). Carl ROTH. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US EPA. [Link]

  • A Detail Guide on Acetone Disposal. CloudSDS. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). US EPA. [Link]

  • 1-(1H-imidazol-1-yl)acetone. PubChem. [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Acetone Hazards - Safe Handling and Disposal Practices. (2024). SafetyIQ. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Imidazole. University of Washington. [Link]

  • Acetone. Washington State University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia. [Link]

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